2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Description
The exact mass of the compound 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWSJFNCRQBIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259366 | |
| Record name | Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-88-6 | |
| Record name | Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone CAS number and properties
An In-depth Technical Guide to 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (CAS: 1263378-88-6)
Introduction
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its structure, featuring a dichlorinated thiazole ring coupled with a reactive α-chloro ketone moiety, makes it a versatile synthetic intermediate. The thiazole core is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The presence of two distinct reactive sites—the electrophilic carbonyl carbon and the adjacent carbon bearing a chlorine atom—provides a platform for diverse chemical transformations, enabling the construction of complex molecular architectures.
This guide offers a comprehensive overview of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, consolidating its physicochemical properties, synthetic pathways, chemical reactivity, and essential safety protocols. It is intended to serve as a key resource for scientists leveraging this building block in the design and synthesis of novel bioactive molecules.
Part 1: Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. These parameters influence everything from reaction kinetics and solvent selection to storage and handling. The key properties of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 1263378-88-6 | [2][3] |
| Molecular Formula | C₅H₃Cl₂NOS | [3][4] |
| Molecular Weight | 196.05 g/mol | [3] |
| IUPAC Name | 2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone | [4] |
| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | [3][4] |
| InChI Key | HLWSJFNCRQBIDA-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.6 | [4] |
| Appearance | White to light yellow crystal or solid (typical for similar compounds) | [5] |
Part 2: Synthesis and Mechanism
The preparation of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a multi-step process that typically begins with more fundamental precursors. While specific proprietary methods may vary, a general and plausible synthetic route can be inferred from established organic chemistry principles and patent literature.[6] A common approach involves the construction of the thiazole ring followed by acylation and chlorination.
A key patented method describes the preparation of this compound, highlighting its importance as a chemical intermediate.[6] The synthesis often leverages a Hantzsch-type thiazole synthesis or a variation thereof, where a thiourea or thioamide is reacted with an α-haloketone.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a direct method to install an acetyl group onto the electron-rich thiazole ring. The use of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial to activate the chloroacetyl chloride, generating a highly reactive acylium ion that can attack the thiazole ring, typically at the C5 position.
-
α-Chlorination: Following acylation, the methyl group of the ketone is activated for halogenation. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective for the selective chlorination at the α-position, yielding the final α-chloro ketone product. This step must be carefully controlled to prevent over-chlorination.
Part 3: Reactivity and Applications in Development
The synthetic utility of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone stems from its nature as a bifunctional electrophile. This dual reactivity allows for sequential or selective reactions to build molecular complexity.
-
Nucleophilic Acyl Substitution: The carbonyl group can undergo reactions typical of ketones, such as reductions or the formation of imines and hydrazones.
-
Nucleophilic Substitution (Sₙ2): The primary chloride on the α-carbon is an excellent leaving group, making it highly susceptible to displacement by a wide range of nucleophiles. This is the most common application of this intermediate.
This reactivity profile makes it an ideal scaffold for generating libraries of compounds for screening in drug discovery and agrochemical research. For example, reaction with primary or secondary amines, thiols, or alcohols can introduce a variety of side chains, significantly altering the molecule's steric and electronic properties.[7]
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An In-depth Technical Guide to 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, a halogenated thiazole derivative of significant interest in medicinal chemistry and drug development. This document delves into its physicochemical properties, synthesis methodologies, analytical characterization, potential therapeutic applications, and essential safety protocols. The information presented herein is intended to empower researchers to leverage this versatile chemical scaffold in their scientific endeavors.
Compound Identity and Molecular Architecture
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a bifunctional molecule featuring a thiazole ring, a common scaffold in pharmaceuticals, substituted with two chlorine atoms and a chloroacetyl group. This unique arrangement of functional groups imparts specific reactivity and potential for diverse chemical transformations.
Table 1: Compound Identification [1]
| Parameter | Value |
| IUPAC Name | 2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone |
| CAS Number | 1263378-88-6 |
| Molecular Formula | C₅H₃Cl₂NOS |
| Molecular Weight | 196.05 g/mol |
| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)CCl |
| InChI Key | HLWSJFNCRQBIDA-UHFFFAOYSA-N |
The structural arrangement of a chloroacetyl group attached to a dichlorothiazole ring suggests its utility as a reactive intermediate in the synthesis of more complex molecules. The electrophilic nature of the carbonyl carbon and the carbon bearing the chloroacetyl chlorine atom makes them susceptible to nucleophilic attack, paving the way for the construction of various heterocyclic systems.
Physicochemical Characteristics
Precise experimental data on the physicochemical properties of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone are not extensively reported in publicly available literature. However, based on its structure and data from similar compounds, the following properties can be predicted.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Melting Point | Not experimentally determined in available literature. Likely a solid at room temperature. |
| Boiling Point | Not experimentally determined in available literature. Expected to be relatively high due to its molecular weight and polarity. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Appearance | Likely a white to off-white or pale yellow solid. |
| XlogP (Predicted) | 2.6[2] |
These predicted properties are valuable for designing experimental conditions for its synthesis, purification, and use in subsequent reactions. The predicted lipophilicity (XlogP) suggests moderate membrane permeability, a relevant parameter in drug design.
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone can be approached through established synthetic organic chemistry principles. A plausible and widely utilized method involves the Friedel-Crafts acylation of a suitable thiazole precursor.[3][4][5][6]
Proposed Synthesis Pathway: Friedel-Crafts Acylation
A logical synthetic route involves the acylation of 2,5-dichlorothiazole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram 1: Proposed Synthesis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone
Caption: Friedel-Crafts acylation of 2,5-dichlorothiazole.
Causality in Experimental Choices: The choice of a Lewis acid like AlCl₃ is crucial as it activates the chloroacetyl chloride by forming a highly electrophilic acylium ion.[4] An inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) is preferred to avoid side reactions with the solvent. The reaction is typically performed at low temperatures to control the reactivity and minimize the formation of byproducts.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a generalized protocol based on standard Friedel-Crafts acylation procedures. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is essential for achieving high yields and purity.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension in an ice bath and add chloroacetyl chloride dropwise via the dropping funnel. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Acylation Reaction: Add a solution of 2,5-dichlorothiazole in the same inert solvent dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at low temperature or gradually warm to room temperature while monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Analytical Characterization
The structural elucidation of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone relies on a combination of spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the methylene protons of the chloroacetyl group (-CH₂Cl) and a singlet for the proton on the thiazole ring. |
| ¹³C NMR | Signals for the carbonyl carbon, the methylene carbon, and the carbons of the thiazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (196.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[2] |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretching, typically in the range of 1680-1720 cm⁻¹. |
Diagram 2: Analytical Workflow for Structural Confirmation
Caption: Workflow for purification and structural analysis.
Potential Applications in Drug Discovery and Development
The 2-chloro-thiazole moiety is a key structural feature in various biologically active compounds, including some pesticides and pharmaceuticals.[7][8] The presence of the reactive chloroacetyl group makes 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone a valuable intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications.
Precursor for Biologically Active Molecules
This compound can serve as a building block for the synthesis of novel compounds with potential activities, including:
-
Antimicrobial Agents: Thiazole derivatives are known to exhibit antibacterial and antifungal properties.[8][9]
-
Anticancer Agents: The thiazole scaffold is present in several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic activities.[10][11]
-
Enzyme Inhibitors: The reactive chloroacetyl group can be used to covalently modify the active sites of specific enzymes, making it a useful tool for developing targeted inhibitors.
Diagram 3: Potential Derivatization Pathways
Caption: Potential synthetic transformations of the title compound.
Role in Fragment-Based Drug Discovery
Given its relatively small size and reactive handles, this molecule could be a valuable fragment in fragment-based drug discovery (FBDD) campaigns. The thiazole core can provide key interactions with a biological target, and the chloroacetyl group allows for the facile elaboration of the fragment into more potent lead compounds.
Safety, Handling, and Storage
Table 4: General Safety and Handling Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood. |
| Inhalation | Avoid inhaling dust or vapors. May be harmful if inhaled. |
| Skin Contact | Avoid contact with skin. May cause skin irritation or burns. |
| Eye Contact | Avoid contact with eyes. Can cause serious eye irritation or damage. |
| Ingestion | Do not ingest. Harmful if swallowed. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |
Self-Validating System for Protocols: All experimental work involving this compound should be conducted with a thorough risk assessment. Start with small-scale reactions and have appropriate quenching and emergency procedures in place.
Conclusion and Future Directions
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a chemical intermediate with considerable potential for the synthesis of novel, biologically active molecules. Its unique combination of a dichlorothiazole core and a reactive chloroacetyl group makes it an attractive starting material for medicinal chemists and drug discovery scientists. Further research is warranted to fully elucidate its physicochemical properties, explore its reactivity in various chemical transformations, and screen its derivatives for a wide range of biological activities. This in-depth guide provides a solid foundation for researchers to safely and effectively utilize this compound in their quest for new therapeutic agents.
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
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2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone molecular structure and weight
An In-Depth Technical Guide to 2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone, a key heterocyclic intermediate for professionals in pharmaceutical and agrochemical research. The document elucidates the molecule's core structural and physicochemical properties, outlines an exemplary synthetic pathway, and details a rigorous, self-validating analytical workflow for structural confirmation and purity assessment. By explaining the causality behind methodological choices, this guide serves as a practical resource for scientists leveraging this versatile building block in complex synthetic applications.
Molecular Identity and Physicochemical Properties
2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone is a bifunctional organic compound featuring a reactive α-chloroketone moiety attached to a 2-chlorothiazole ring. This dual reactivity makes it a valuable electrophilic partner in a variety of nucleophilic substitution and cross-coupling reactions.
Molecular Structure
The molecular structure consists of a five-membered thiazole ring, chlorinated at the C2 position. An ethanone group is attached at the C5 position of this ring. The terminal methyl group of the ethanone is substituted with a chlorine atom, forming a chloromethyl ketone.
Core Data Summary
The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, registration, and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone | PubChem[1] |
| CAS Number | 1263378-88-6 | Biosynth[2] |
| Molecular Formula | C₅H₃Cl₂NOS | PubChem[1], Biosynth[2] |
| Molecular Weight | 196.05 g/mol | Biosynth[2] |
| Monoisotopic Mass | 194.93124 Da | PubChem[1] |
| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | Biosynth[2] |
| InChI Key | HLWSJFNCRQBIDA-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 2.6 | PubChem[1] |
Significance and Applications in Synthetic Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products.[3] The title compound serves as a potent intermediate for introducing this valuable moiety into larger, more complex molecules.
-
Expertise & Causality: The molecule's utility stems from its two distinct electrophilic sites.
-
α-Chloroketone: This functional group is a powerful alkylating agent. The carbonyl group activates the adjacent carbon-chlorine bond, making it highly susceptible to nucleophilic attack by amines, thiols, or carbanions. This allows for the straightforward extension of the side chain.
-
2-Chlorothiazole: The chlorine atom at the C2 position of the thiazole ring is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This enables the formation of carbon-carbon or carbon-nitrogen bonds at the core heterocyclic ring.
-
This dual functionality allows for sequential, regioselective modifications, providing researchers with a flexible and powerful tool for building molecular diversity.
Exemplary Synthesis Protocol
The preparation of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone can be achieved through established synthetic routes.[4] The following protocol is an example of a common approach.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a suitable inert solvent (e.g., dichloromethane or dichloroethane).
-
Catalyst Addition: Cool the solvent to 0°C in an ice bath. Carefully add a Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃). Causality: The Lewis acid is essential to activate the acylating agent for the electrophilic aromatic substitution on the thiazole ring.
-
Reagent Addition: Slowly add 2-chlorothiazole to the cooled suspension. Subsequently, add chloroacetyl chloride dropwise via a syringe, ensuring the internal temperature does not exceed 5-10°C. Causality: The dropwise addition and temperature control are critical to prevent runaway reactions and the formation of undesired byproducts.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Work-up: Once complete, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the catalyst. Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-1-(2-chlorothiazol-5-yl)ethanone.
Analytical Characterization and Quality Control
A multi-technique approach is required to create a self-validating system that unambiguously confirms the structure and purity of the synthesized compound. Commercial suppliers often provide access to such analytical data.[5]
Analytical Workflow Diagram
Caption: Integrated workflow for analytical validation of the final product.
Expected Analytical Outcomes
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should reveal two key signals: a singlet in the aromatic region corresponding to the proton at the C4 position of the thiazole ring, and a singlet in the aliphatic region corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The integration of these peaks should be in a 1:2 ratio.
-
¹³C NMR: Will show five distinct carbon signals, including those for the carbonyl carbon, the chloromethyl carbon, and the three unique carbons of the 2-chlorothiazole ring.
-
-
Mass Spectrometry (MS):
-
Trustworthiness: This technique provides definitive confirmation of the molecular weight. The mass spectrum should show a molecular ion peak cluster corresponding to the calculated mass (196.05 g/mol ).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The [M]+, [M+2]+, and [M+4]+ peaks should appear in a ratio of approximately 9:6:1, which is a hallmark signature for dichlorinated compounds and provides a high degree of confidence in the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
This is the standard for assessing purity. A single, sharp peak should be observed under appropriate chromatographic conditions, and the purity is typically reported as the area percentage of this main peak. For research applications, a purity of >95% is generally required.
-
Safe Handling and Storage
-
Hazards: As a reactive alkylating agent, 2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[6] All handling should occur inside a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and nucleophiles. For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]
References
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PubChem. 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]
- Google Patents. Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone.
-
PubChemLite. 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone. [Link]
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ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. [Link]
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MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. [Link]
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Synthesis pathways for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocyclic Ketone
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a halogenated heterocyclic ketone of significant interest in synthetic chemistry. Its structure, featuring a reactive α-chloro ketone moiety and a 2-chlorothiazole core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, and this particular building block serves as a key precursor for novel compounds in pharmaceutical and agrochemical research.
This guide provides a comprehensive overview of the most logical and industrially relevant synthetic pathway for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. We will delve into the mechanistic underpinnings of the synthesis, explain the rationale behind the chosen experimental conditions, and provide a detailed protocol for its preparation.
The Core Synthesis Strategy: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl and heteroaryl ketones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the case of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, the synthesis involves the acylation of 2-chlorothiazole with chloroacetyl chloride.
Reaction Principle and Mechanism
The Friedel-Crafts acylation proceeds via a well-established three-step mechanism:
-
Formation of the Acylium Ion: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[3][4]
-
Electrophilic Attack: The electron-rich 2-chlorothiazole ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the thiazole ring.[4]
-
Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the thiazole ring and yields the final product, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. The AlCl₃ catalyst is regenerated in this step, but it immediately complexes with the newly formed ketone product, which is a moderate Lewis base.[1]
Figure 1: Mechanism of Friedel-Crafts Acylation
Causality Behind Experimental Choices
-
Choice of Reactants: 2-chlorothiazole serves as the heteroaromatic substrate, and chloroacetyl chloride is the acylating agent that provides the chloroacetyl group.
-
Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice due to its high Lewis acidity, which is necessary to generate the acylium ion from the relatively unreactive chloroacetyl chloride. It is crucial to use anhydrous AlCl₃ as it reacts violently with water. Due to the complexation of the product ketone with AlCl₃, stoichiometric amounts of the catalyst are generally required for the reaction to go to completion.[1]
-
Solvent Selection: An inert, anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is used to dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature Control: The initial mixing of the reactants and the catalyst is performed at a low temperature (typically 0°C) to control the highly exothermic reaction between the Lewis acid and the acyl chloride.[4] The reaction is then allowed to proceed at room temperature.
Understanding the Regioselectivity at the C5 Position
A critical aspect of this synthesis is the regioselectivity of the acylation. The chloroacetyl group is introduced almost exclusively at the C5 position of the 2-chlorothiazole ring. This can be explained by examining the stability of the possible sigma complex intermediates.
The 2-chlorothiazole ring has two potential sites for electrophilic attack: C4 and C5.
-
The chlorine atom at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.
-
However, the lone pairs on the sulfur and nitrogen atoms can participate in resonance, donating electron density to the ring and directing the incoming electrophile.
When the electrophile attacks at the C5 position, the positive charge in the resulting sigma complex can be delocalized over the sulfur atom, which is a more favorable resonance contributor than the corresponding structures for C4 attack. This greater stabilization of the intermediate for C5 attack means that the activation energy for this pathway is lower, leading to the preferential formation of the C5-acylated product.
Figure 2: Regioselectivity of Acylation
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone via Friedel-Crafts acylation.
Materials:
-
2-Chlorothiazole
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of the Acylium Ion Complex: Cool the suspension to 0°C using an ice bath. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel. Stir the mixture at 0°C for 20-30 minutes.
-
Addition of 2-Chlorothiazole: Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Data Presentation: A Summary of Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| 2-Chlorothiazole | 1.0 equivalent | Limiting reagent |
| Chloroacetyl chloride | 1.05 - 1.1 equivalents | Slight excess to ensure complete reaction |
| Aluminum Chloride | 1.1 - 1.2 equivalents | Stoichiometric amount needed to drive the reaction |
| Solvent | Anhydrous Dichloromethane | Inert and good solubility for reactants |
| Temperature | 0°C for addition, then RT | To control exothermicity and then allow reaction to complete |
| Reaction Time | 12 - 18 hours | Typical for Friedel-Crafts acylations |
| Typical Yield | 60 - 80% | Based on analogous reactions |
| Appearance | Off-white to yellow solid | Expected for this class of compounds |
Conclusion: A Robust Pathway to a Key Intermediate
The Friedel-Crafts acylation of 2-chlorothiazole with chloroacetyl chloride provides a reliable and direct route to 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. A thorough understanding of the reaction mechanism, particularly the factors governing the regioselectivity, is essential for optimizing the synthesis and achieving high yields of the desired product. The protocol outlined in this guide, grounded in established chemical principles, offers a solid foundation for researchers and scientists working to synthesize this versatile chemical building block for applications in drug discovery and development.
References
- Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone. Google Patents.
-
Friedel–Crafts reaction. Wikipedia. URL: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. URL: [Link]
-
Friedel Crafts Acylation and Akylation. YouTube. URL: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. URL: [Link]
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An In-depth Technical Guide to the Biological Activities of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone Derivatives
Executive Summary
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast library of biologically active compounds.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged scaffold in drug discovery. This technical guide focuses on the derivatives of a specific, highly reactive intermediate: 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. The presence of an α-haloketone moiety makes this compound an exceptionally versatile starting material for synthesizing a wide array of derivatives. We will explore the demonstrated and potential biological activities of these derivatives, with a primary focus on their anticancer and enzyme inhibitory properties. This document synthesizes current research to provide a forward-looking perspective for researchers, scientists, and drug development professionals, detailing synthetic rationale, mechanisms of action, and proven experimental protocols.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of pharmacologically active agents.[1] Its significance is underscored by its presence in drugs spanning a wide therapeutic spectrum, including antineoplastics (Dasatinib), anti-HIV agents (Ritonavir), and anti-inflammatory drugs (Meloxicam).[1] The thiazole ring is not merely a passive spacer; its heteroatoms can participate in hydrogen bonding, while the aromatic system can engage in π-π stacking, making it a potent pharmacophoric element.[1]
The core compound of this guide, 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone , is of particular interest not for its own biological activity, but as a strategic precursor. The chloroacetyl group (-COCH₂Cl) is a potent electrophile, primed for reaction with a wide range of nucleophiles. This reactivity is the key to creating diverse chemical libraries, allowing for systematic exploration of structure-activity relationships (SAR).
Synthetic Strategies for Derivatization
The generation of a diverse library of derivatives from a common starting material is a foundational strategy in modern drug discovery. The electrophilic nature of the α-chloro-ketone in the parent compound provides a direct route to novel chemical entities.
Foundational Synthesis: The Hantzsch Reaction
While our focus is on derivatization, it is crucial to understand the formation of the core thiazole ring itself. The Hantzsch synthesis, a classic cyclization reaction between an α-halocarbonyl compound and a thioamide, remains one of the most robust and widely used methods for constructing the thiazole scaffold.[2] This method allows for the introduction of various substituents at positions 2, 4, and 5 of the ring, providing foundational structural diversity.[2]
Key Derivatization Pathways
Starting with 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, two primary synthetic routes have proven fruitful for generating biologically active molecules:
-
Acylation to form Chloroacetamides: The reaction with various amines (anilines, alkylamines) leads to the formation of N-substituted-2-chloroacetamides. This is a critical transformation, as the resulting chloroacetamide moiety can function as a "covalent warhead," capable of forming irreversible bonds with biological targets.[3][4]
-
Condensation Reactions: The active methylene group adjacent to the ketone can participate in reactions like the Knoevenagel condensation. This has been effectively used to synthesize complex hybrid molecules, such as Ciminalum-thiazolidinone hybrids, by reacting the core structure with 4-thiazolidinone derivatives.[5]
Below is a generalized workflow illustrating these derivatization strategies.
Caption: General synthetic workflow from precursors to bioactive derivatives.
Anticancer Activity
Derivatives of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone have demonstrated significant potential as anticancer agents through distinct mechanisms of action.
Cytotoxicity of Thiazole-based Chloroacetamides
Recent studies have focused on the synthesis and anticancer evaluation of 2-chloroacetamides bearing thiazole scaffolds.[3] These compounds have shown significant cytotoxic activity against multiple cancer cell lines. The rationale behind this design is that the chloroacetamide group acts as a covalent inhibitor, forming a permanent bond with its target protein, leading to sustained inhibition.[4]
Data Summary: Cytotoxicity of Thiazole-based Chloroacetamides
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| 2-Chloroacetamides | Jurkat (T-cell leukemia) | Significant Cytotoxicity | [3] |
| 2-Chloroacetamides | MDA-MB-231 (Breast Cancer) | Significant Cytotoxicity | [3] |
| 2,2-Dichloroacetamides | All tested cell lines | Negligible Activity |[3] |
Proposed Mechanism: Glutathione S-transferase (GST) Inhibition Molecular docking studies suggest that a primary mechanism for the anticancer effect of these chloroacetamides is the inhibition of Glutathione S-transferase (GST).[3] GST is an enzyme often overexpressed in cancer cells, contributing to drug resistance by detoxifying chemotherapeutic agents. The chloroacetamide derivatives are believed to first conjugate with glutathione (GSH), and this conjugate then binds with high affinity to the active site of GST, inhibiting its function.[3] This leads to an increase in intracellular reactive oxygen species (ROS) and sensitizes the cancer cells to apoptosis.
Caption: Proposed mechanism of GST inhibition by thiazole-chloroacetamide derivatives.
Antimitotic Activity of Ciminalum-Thiazolidinone Hybrids
A separate class of derivatives, synthesized via Knoevenagel condensation, has also shown potent anticancer effects.[5][6] These hybrid molecules combine the 2-chloro-thiazole moiety with a 4-thiazolidinone scaffold. Screening against the National Cancer Institute's 60-cell line panel (NCI60) identified compounds with high antimitotic activity.[5]
Data Summary: NCI60 Screening of Lead Compound 2h
| Parameter | Value (µM) | Indication | Reference |
|---|---|---|---|
| GI₅₀ (Mean) | 1.57 | Growth Inhibition | [5][6] |
| TGI (Mean) | 13.3 | Total Growth Inhibition | [5][6] |
| LC₅₀ (Mean) | 65.0 | Lethal Concentration |[5] |
The structure-activity relationship analysis revealed that the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is essential for the observed anticancer effects.[6] The high potency, particularly against leukemia and colon cancer cell lines, suggests a mechanism related to the disruption of cell division.[5]
Enzyme Inhibition: A Broad Therapeutic Vista
The thiazole scaffold is a common feature in molecules designed to inhibit specific enzymes, and derivatives of our core compound are promising candidates for this therapeutic strategy.[7][8]
Protein Kinase Inhibition
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been successfully developed as inhibitors of various kinases, including PI3Ks, mTOR, and Cyclin-Dependent Kinases (CDKs).[8] The ability to readily modify the substituents on the thiazole ring allows for fine-tuning of selectivity and potency against specific kinase targets. While direct studies on 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone derivatives against kinases are pending, the established success of other thiazoles provides a strong rationale for their investigation in this area.[8]
Caption: General mechanism of competitive enzyme inhibition.
Other Potential Enzyme Targets
The versatility of the thiazole scaffold extends to other enzyme classes:
-
Carbonic Anhydrases: Thiazole derivatives have shown potent inhibitory activity against carbonic anhydrase I and II, enzymes relevant in conditions like glaucoma and epilepsy.[7]
-
Viral Proteases: Thiazole-based compounds have been investigated as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, highlighting their potential as antiviral agents.[9]
Antimicrobial Potential
While specific antimicrobial data for derivatives of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is not yet prevalent, the broader class of thiazole derivatives is exceptionally rich in compounds with potent antibacterial and antifungal activity.[2][10][11][12] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal pathogens.[10][11] Given this extensive precedent, screening novel derivatives from this family for antimicrobial properties is a highly logical and promising avenue of research.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of antimicrobial screening, a standardized protocol is essential. The microdilution method is a gold standard for determining MIC.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test thiazole derivatives, dissolved in DMSO to a stock concentration of 10 mg/mL.
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Microbial inoculum, standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Sterile 96-well microtiter plates.
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth and inoculum only).
-
Sterility control (broth only).
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock test compound to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row, discarding the final 100 µL from the last well. This creates a range of decreasing concentrations. Repeat for each test compound and positive control.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control wells), achieving a final volume of 110 µL and the target cell density.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no microbial growth). This can be confirmed by using a viability indicator like resazurin if needed.
Future Directions and Conclusion
The derivatives of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone represent a promising and versatile chemical space for the development of novel therapeutics. The research to date strongly supports their potential as anticancer agents, acting through mechanisms such as GST inhibition and antimitotic activity.[3][5]
Future research should focus on:
-
Library Expansion: Synthesizing a broader and more diverse range of derivatives to conduct comprehensive SAR studies.
-
Broad-Spectrum Screening: Evaluating new compounds against a wider panel of cancer cell lines, bacterial strains, and fungal pathogens.
-
Mechanistic Elucidation: For promising hits, conducting in-depth biochemical and cellular assays to definitively identify their molecular targets and pathways of action.
-
In Vivo Evaluation: Advancing lead compounds with favorable in vitro activity and low toxicity profiles into preclinical animal models.
References
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Al-Ostath, A. et al. (2023). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]
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Abdel-Wahab, B. F. et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. Available at: [Link]
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Borcea, A. M. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]
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Swathykrishna, C. S. et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
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Swathykrishna, C. S. et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
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Lelyukh, M. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]
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Elsayed, M. et al. (2022). Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. ResearchGate. Available at: [Link]
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Hrytsai, I. et al. (2024). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science. Available at: [Link]
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Lelyukh, M. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed. Available at: [Link]
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Sharma, P. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
A Comprehensive Framework for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of the novel compound, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. Recognizing the critical importance of these parameters in the drug development pipeline, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and scientifically-grounded approach to designing and executing a robust experimental plan. By elucidating the causality behind experimental choices and embedding self-validating systems within the protocols, this guide aims to equip researchers with the necessary tools to generate reliable and reproducible data, thereby accelerating the journey from discovery to clinical application. The methodologies detailed herein are aligned with international regulatory expectations, including those set forth by the International Council for Harmonisation (ICH).
Introduction: The Pivotal Role of Physicochemical Characterization
The journey of a new chemical entity (NCE) from the laboratory bench to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life.[1][2] For 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, a compound of interest in modern therapeutic research, a comprehensive evaluation of these attributes is not merely a regulatory requirement but a foundational element of its development.
This guide will provide a detailed roadmap for:
-
Determining the aqueous and solvent solubility of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
-
Establishing the intrinsic stability of the molecule under various stress conditions.
-
Identifying potential degradation pathways and elucidating the structure of key degradants.
-
Developing a stability-indicating analytical method.
The following sections will delve into the theoretical underpinnings and practical execution of these critical studies.
Chemical Identity and Preliminary Assessment
Before embarking on extensive solubility and stability studies, it is imperative to confirm the identity and purity of the 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone batch under investigation.
Table 1: Physicochemical Properties of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
| Property | Value | Source |
| Molecular Formula | C5H3Cl2NOS | PubChem[3] |
| Molecular Weight | 194.05 g/mol | PubChem[3] |
| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | PubChem[3] |
| InChI Key | HLWSJFNCRQBIDA-UHFFFAOYSA-N | PubChem[3] |
| Appearance | To be determined | - |
| Melting Point | To be determined | - |
| pKa | To be determined | - |
Initial characterization should involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the chemical structure. Purity should be assessed using a high-performance liquid chromatography (HPLC) method with a universal detector, such as a UV detector, to ensure the absence of significant impurities that could interfere with subsequent analyses.
Solubility Determination: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and, consequently, its absorption and bioavailability.[4] A comprehensive solubility profile should be established across a range of relevant aqueous and organic solvents.
Thermodynamic Solubility in Aqueous Media (Shake-Flask Method)
The gold-standard for determining thermodynamic solubility is the shake-flask method.[5][6] This technique measures the equilibrium solubility of a compound in a given solvent system.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Diagram 1: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Solubility in Organic Solvents and Co-solvent Systems
For formulation development, understanding the solubility in various organic solvents and co-solvent systems is crucial. This data informs the selection of appropriate excipients for liquid and semi-solid dosage forms.
Table 2: Proposed Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Common formulation excipients. |
| Ketones | Acetone | Useful for initial solubility assessment. |
| Esters | Ethyl Acetate | Relevant for certain formulation approaches. |
| Chlorinated Solvents | Dichloromethane | Provides information on solubility in non-polar environments. |
| Aprotic Polar Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | High solubilizing power, often used in early-stage screening. |
| Co-solvent Systems | Ethanol/Water, Propylene Glycol/Water | Mimics potential vehicle compositions for liquid formulations. |
The experimental approach for determining solubility in these systems is analogous to the shake-flask method described for aqueous media.
Stability Assessment: Unveiling the Degradation Landscape
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[7][8][9] These studies are also instrumental in developing and validating a stability-indicating analytical method.[8]
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, room temperature and 60°C | To investigate degradation in an acidic environment.[10][11] |
| Base Hydrolysis | 0.1 M NaOH, room temperature and 60°C | To investigate degradation in an alkaline environment.[10][11] |
| Oxidation | 3% H2O2, room temperature | To assess susceptibility to oxidative degradation.[10] |
| Thermal Degradation | Solid state, elevated temperature (e.g., 80°C) | To evaluate the impact of heat on the solid drug substance.[10] |
| Photostability | ICH Q1B conditions (exposure to UV and visible light) | To determine light sensitivity.[10] |
The extent of degradation should be targeted to be between 5-20% to ensure that degradation products are formed at detectable levels without excessive degradation of the parent compound.[7][10]
Diagram 2: Forced Degradation Study Workflow
Caption: General workflow for conducting forced degradation studies.
Long-Term and Accelerated Stability Studies
Following the insights gained from forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a retest period for the drug substance and a shelf-life for the drug product.[12][13]
Table 4: ICH Conditions for Long-Term and Accelerated Stability Testing
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 3, 6 months for accelerated studies) to monitor for any changes in purity, potency, and physical characteristics.[12][13]
Development of a Stability-Indicating Analytical Method
A crucial outcome of the forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate, detect, and quantify the active ingredient and its degradation products without interference from each other or from any excipients in the formulation. Method validation should be performed according to ICH Q2(R1) guidelines.
Conclusion
The systematic investigation of the solubility and stability of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, as outlined in this guide, is a cornerstone of its successful development as a potential therapeutic agent. The data generated from these studies will provide a solid foundation for formulation development, manufacturing process design, and regulatory submissions. By adhering to a scientifically rigorous and methodologically sound approach, researchers can confidently navigate the complexities of physicochemical characterization and advance this promising compound through the development pipeline.
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- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).
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An In-depth Technical Guide to the Safe Handling and Management of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CAS No: 1263378-88-6). As a chlorinated heterocyclic ketone, this compound serves as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its reactive nature necessitates a thorough understanding of its properties to ensure safe handling and mitigate potential risks in a laboratory setting. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to work with this compound responsibly.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling. These properties influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 1263378-88-6 | [1] |
| Molecular Formula | C5H3Cl2NOS | [1][3] |
| Molecular Weight | 196.05 g/mol | [1] |
| SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | [1][3] |
| Appearance | Not explicitly stated, but likely a solid | N/A |
| Solubility | No data available | N/A |
Hazard Identification and Risk Assessment
Potential Health Effects:
-
Acute Dermal Toxicity: May be harmful in contact with skin.
-
Acute Inhalation Toxicity: May be harmful if inhaled as a dust or aerosol.[4][5]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[5][6]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[5][6]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[7]
Environmental Hazards:
-
Data on the environmental impact is limited. However, as with many chlorinated organic compounds, it is prudent to prevent its release into the environment.[6][8]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential when working with 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Engineering Controls
-
Fume Hood: All weighing, solution preparation, and reactions involving this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.[9]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher, if handling outside a fume hood |
| Reactions and Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | As needed, based on risk assessment |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[7][10]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to provide a framework for the safe handling of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in a research setting.
Weighing and Preparing Solutions
-
Preparation: Don the appropriate PPE as outlined in the table above.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood.
-
Use a disposable weighing paper or a tared container to minimize contamination of the balance.
-
-
Dissolution:
-
Add the solvent to the solid in a controlled manner to prevent splashing.
-
Cap the container securely before removing it from the fume hood.
-
Conducting Reactions
-
Apparatus Setup: Set up the reaction apparatus within a chemical fume hood.
-
Reagent Transfer: Transfer solutions containing the compound using appropriate techniques, such as a cannula for air-sensitive reactions, to minimize exposure.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Work-up and Purification: Perform all extractions, filtrations, and chromatographic purifications within the fume hood.
Caption: General experimental workflow for handling 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial to minimize harm.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8][11]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8][11]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[8][11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8][11]
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
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Spectroscopic Characterization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this molecule. The guide emphasizes the rationale behind experimental choices and provides detailed protocols for data acquisition, ensuring scientific integrity and reproducibility.
Introduction to 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a halogenated thiazole derivative of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals. Thiazole rings are a common motif in biologically active compounds.[1][2][3] The presence of two chlorine atoms and a reactive α-chloro ketone moiety makes this compound a versatile synthetic intermediate. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical reactivity.
Molecular Structure:
Caption: NMR Data Acquisition and Processing Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The primary feature in the IR spectrum of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone will be the carbonyl stretch.
Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | 1690 - 1710 | Strong | The carbonyl group gives a characteristic strong absorption in this region. Conjugation with the thiazole ring may slightly lower the frequency. [4][5] |
| C-Cl Stretch | 600 - 800 | Medium-Strong | The two C-Cl bonds will have characteristic absorptions in the fingerprint region. |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | The carbon-nitrogen double bond in the thiazole ring will show a stretching vibration here. |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium | The C-H bond on the thiazole ring will absorb in this region. |
Trustworthiness: The presence of a strong absorption band in the 1690-1710 cm⁻¹ range is a highly reliable indicator of the ketone functional group. [6]The absence of broad O-H or N-H stretching bands above 3200 cm⁻¹ would confirm the purity of the sample from starting materials or hydrolysis products.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks.
-
dot
Caption: ATR-FTIR Data Acquisition Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is particularly useful for confirming the presence of chlorine and bromine due to their distinct isotopic patterns.
Predicted MS Data and Interpretation
The molecular formula of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is C₅H₃Cl₂NOS. The predicted monoisotopic mass is 194.93124 Da. [7] Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 195, 197, 199 | The molecular ion peak will exhibit a characteristic isotopic cluster for two chlorine atoms with an approximate ratio of 9:6:1. [8] |
| [M+H]⁺ | 196, 198, 200 | In soft ionization techniques like ESI, the protonated molecule is often observed. The isotopic pattern will be preserved. [7] |
| [M-Cl]⁺ | 160, 162 | Fragmentation by loss of a chlorine atom is a common pathway for chlorinated compounds. [9]The resulting fragment will show an isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| [C₄H₂ClNOS]⁺ | 163, 165 | Loss of the -CH₂Cl radical. |
| [C₃H₂NS]⁺ | 84 | A fragment corresponding to the thiazole ring after further fragmentation. |
Expertise & Experience Insights: The most crucial piece of information from the mass spectrum will be the isotopic cluster of the molecular ion. The observation of peaks at m/z 195, 197, and 199 in the correct intensity ratio is strong evidence for the presence of two chlorine atoms and confirms the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of small organic molecules.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
LC-MS System Setup:
-
LC: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
-
MS (ESI+): Set the ion source to positive ion mode. Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the analyte.
-
Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (1-5 µL) of the sample solution.
-
The compound will elute from the LC column and be ionized in the ESI source.
-
The mass analyzer will separate the ions based on their m/z ratio.
-
Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern, as well as any significant fragment ions.
-
dot
Caption: LC-MS Data Acquisition and Analysis Workflow.
Conclusion
The comprehensive spectroscopic analysis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The predicted data, based on established principles and data from related compounds, serves as a reliable guide for researchers. By following the detailed experimental protocols outlined in this guide, scientists can generate high-quality, reproducible data, ensuring the scientific rigor required in research and development.
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Navigating the Procurement of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone: A Technical Guide for Researchers
For Immediate Release
This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals on the commercial sourcing of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CAS No. 1263378-88-6). As a key building block in the synthesis of various pharmaceutical and agrochemical compounds, the quality and reliable supply of this reagent are paramount to research success. This document provides a technical overview of the compound, guidance on supplier evaluation, quality assessment, and safe handling, as well as insights into its synthetic applications.
Introduction to 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone: A Versatile Synthetic Intermediate
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a halogenated ketone featuring a thiazole ring, a structural motif prevalent in many biologically active molecules.[1][2] Its utility primarily stems from its reactive α-chloro ketone functionality, which readily participates in nucleophilic substitution and condensation reactions. This makes it a valuable precursor for the construction of more complex heterocyclic systems, particularly in the development of novel therapeutic agents and pesticides.
The molecular structure and basic properties of the compound are summarized below:
| Property | Value | Source |
| CAS Number | 1263378-88-6 | [1][3][4] |
| Molecular Formula | C₅H₃Cl₂NOS | [1][3][4] |
| Molecular Weight | 196.05 g/mol | [1][3][4] |
| IUPAC Name | 2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone | [5] |
| SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | [5] |
Commercial Suppliers and Considerations for Procurement
A number of chemical suppliers offer 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone for research purposes. When selecting a supplier, it is crucial to look beyond price and consider factors such as purity, availability of technical documentation, and the supplier's quality management systems.
Below is a comparative table of some commercial suppliers. Please note that availability and product specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Number | Stated Purity | Availability/Lead Time | Notes |
| Biosynth | NAC37888 | Not specified on product page | Inquire | Offers to match prices. MSDS available upon request.[1] |
| BLDpharm | 1263378-88-6 | Not specified on product page | Inquire | - |
| Sinfoo Biotech | S057010 | Not specified on product page | Inquire | - |
| CymitQuimica | - | Not specified on product page | Inquire | Marketed as a "versatile small molecule scaffold".[6] |
| Moldb | M204897 | 95% | 1-3 weeks | States that NMR, HPLC, and LC-MS data are available.[4] |
| Achmem | AMCS021648 | 95% | 2 weeks | Provides pricing for various quantities.[7] |
Key Considerations for Supplier Selection:
-
Purity and Analytical Data: Reputable suppliers should provide a Certificate of Analysis (CoA) with each batch, detailing the purity (typically determined by HPLC or GC), and confirming the identity via spectroscopic methods such as ¹H NMR and Mass Spectrometry.[4]
-
Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and addressing any concerns regarding the product's quality or use.
-
Safety Data Sheet (SDS): A comprehensive and up-to-date SDS is mandatory for ensuring the safe handling, storage, and disposal of the chemical.[8]
-
Lot-to-Lot Consistency: For long-term research projects, consistency between different batches of the starting material is critical to ensure the reproducibility of experimental results.
Quality Assessment and Analytical Characterization
Upon receiving a shipment of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, it is best practice to perform in-house quality control to verify the supplier's claims.
A Typical Certificate of Analysis Should Include:
-
Product Name and CAS Number
-
Lot Number
-
Appearance
-
Purity (e.g., by HPLC or GC)
-
Identity Confirmation (e.g., by ¹H NMR, Mass Spectrometry)
-
Date of Analysis
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiazole ring proton and the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns will be indicative of the compound's structure.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak consistent with the compound's molecular weight (196.05 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safe Handling and Storage
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, like many halogenated organic compounds, should be handled with care in a well-ventilated laboratory fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[9][10]
General Safety Precautions:
-
Inhalation: Avoid breathing dust, fumes, or vapors.[9]
-
Skin Contact: In case of contact, immediately wash the affected area with soap and water.[8]
-
Eye Contact: In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[8]
Storage:
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
Synthetic Applications: The Hantzsch Thiazole Synthesis
A primary application of α-halo ketones like 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is in the Hantzsch thiazole synthesis .[11][12][13] This reaction involves the condensation of an α-halo ketone with a thioamide to form a thiazole ring. This versatile reaction allows for the introduction of a wide range of substituents onto the thiazole core, making it a powerful tool in medicinal chemistry and materials science.[14][15]
Reaction Workflow:
The general workflow for a Hantzsch thiazole synthesis using 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is as follows:
A typical Hantzsch thiazole synthesis workflow.
Experimental Protocol (Representative):
This protocol is a general representation of a Hantzsch thiazole synthesis and should be adapted and optimized for specific thioamide substrates.
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (1.0 eq) and the desired thioamide (1.1 eq).[11]
-
Add a suitable solvent, such as ethanol, to dissolve the reactants.[11]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium bicarbonate) to precipitate the product.[11]
-
Collect the solid product by vacuum filtration, washing with water.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Mechanism:
The Hantzsch thiazole synthesis proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.
Simplified mechanism of the Hantzsch thiazole synthesis.
Conclusion
The procurement of high-quality 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a critical first step in many research and development projects. By carefully evaluating commercial suppliers, implementing rigorous quality control measures, and adhering to safe handling protocols, researchers can ensure the integrity and reproducibility of their synthetic work. The versatility of this compound, particularly in the context of the Hantzsch thiazole synthesis, underscores its importance as a valuable building block for the discovery of new chemical entities.
References
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Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
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Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
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Thiazoles: Synthesis, Reactions and Applications. (2019, January 19). YouTube. Retrieved from [Link]
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Thiazole. (n.d.). In CUTM Courseware. Retrieved from [Link]
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King-Altman Method. (n.d.). BioKin, Ltd. Retrieved from [Link]
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King-Altman Method - Theory. (n.d.). BioKin, Ltd. Retrieved from [Link]
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King Altman Method for the Case of Uncompetitive Inhibition. (2014, January 22). YouTube. Retrieved from [Link]
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2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone - Sinfoo Biotech. (n.d.). Retrieved from [Link]
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Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.). Retrieved from [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). while true do;. Retrieved from [Link]
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2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one - PubChem. (2026, January 3). Retrieved from [Link]
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Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. (2025, August 7). Request PDF - ResearchGate. Retrieved from [Link]
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Graphviz tutorial. (2021, January 14). YouTube. Retrieved from [Link]
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Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved from [Link]
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A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved from [Link]
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Retrieved from [Link]
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Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved from [Link]
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2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone - PubChemLite. (n.d.). Retrieved from [Link]
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2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. (n.d.). Retrieved from [Link]
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2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). ResearchGate. Retrieved from [Link]
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2-Chloro-1-(4-chlorophenyl)ethanone - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Ethanone, 1-(2-chlorophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Methodological & Application
The Versatility of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone: A Synthetic Chemist's Guide to Application and Protocol
In the landscape of modern medicinal and agricultural chemistry, the demand for novel heterocyclic scaffolds remains insatiable. Among the myriad of building blocks available to the synthetic chemist, α-halo ketones stand out for their inherent reactivity and versatility. This guide focuses on a particularly potent synthon: 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone . Its unique bifunctional nature, possessing both a reactive α-chloro ketone and a biologically relevant 2-chlorothiazole moiety, opens a gateway to a diverse array of complex molecular architectures.
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices, ensuring that each protocol is a robust and self-validating system.
Core Concepts: Reactivity and Synthetic Potential
The synthetic utility of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is primarily dictated by two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the chloroacetyl group. This dual reactivity allows for a wide range of transformations, most notably in the construction of five-membered heterocyclic rings.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NOS | [1] |
| Molecular Weight | 196.05 g/mol | [1] |
| CAS Number | 1263378-88-6 | [1] |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in common organic solvents (e.g., ethanol, acetone, DMF) | General knowledge of similar compounds |
Application Note I: The Hantzsch Thiazole Synthesis - A Gateway to Bioactive 2-Aminothiazoles
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and represents the most prominent application of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. This reaction allows for the facile construction of a 2-aminothiazole ring, a privileged scaffold found in a multitude of biologically active compounds with demonstrated antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3]
The fundamental transformation involves the cyclocondensation of the α-chloro ketone with a thiourea or a substituted thioamide. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Visualizing the Hantzsch Thiazole Synthesis
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Protocol 1: Synthesis of 2-Amino-4-(2-chlorothiazol-5-yl)thiazole
This protocol is adapted from established procedures for the Hantzsch synthesis.[4]
Materials:
-
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Absolute Ethanol (15-25 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (1.0 mmol) in absolute ethanol (15-25 mL).
-
Addition of Thiourea: To the stirred solution, add thiourea (1.2 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) with continuous stirring. A precipitate of the crude product will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-(2-chlorothiazol-5-yl)thiazole.
Expected Outcome: This procedure typically affords the desired 2-aminothiazole derivative in good to excellent yields (80-95%).[5]
Application Note II: Synthesis of Bioactive Thiazolidinones
Thiazolidinones are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[2][6] 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone can serve as a precursor for the synthesis of thiazolidin-4-ones through a multi-step sequence. A common route involves the initial formation of a 2-imino-thiazolidin-4-one, which can be further functionalized.
Visualizing Thiazolidinone Synthesis
Caption: Synthetic pathway to a thiazolidinone derivative.
Protocol 2: Synthesis of 2-Imino-3-[4-(2-chlorothiazol-5-yl)thiazol-2-yl]thiazolidin-4-one
This protocol is a conceptual adaptation based on similar syntheses of thiazolidinone derivatives.[7]
Materials:
-
2-Amino-4-(2-chlorothiazol-5-yl)thiazole (from Protocol 1)
-
Chloroacetyl chloride
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Amidation: React 2-amino-4-(2-chlorothiazol-5-yl)thiazole with chloroacetyl chloride in an appropriate solvent (e.g., dioxane or chloroform) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-(chloroacetyl) derivative.
-
Cyclization: The resulting N-(chloroacetyl) intermediate is then reacted with ammonium thiocyanate in refluxing anhydrous acetone. This step proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to form the 2-imino-thiazolidin-4-one ring.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then triturated with water, and the solid product is collected by filtration, washed with water, and purified by recrystallization.
Application Note III: Synthesis of Fused Thiazole Heterocycles
The reactivity of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone also extends to the synthesis of fused heterocyclic systems, which are of great interest in drug discovery due to their rigid structures and potential for potent biological activity.[8] Reaction with bifunctional nucleophiles can lead to the formation of various fused thiazole derivatives.
Protocol 3: Conceptual Approach to Fused Thiazoles
A general strategy for the synthesis of fused thiazoles involves the reaction of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone with a heterocyclic amine containing a vicinal nucleophilic group (e.g., an amino or thiol group). This would proceed through an initial Hantzsch-type reaction to form a thiazole ring, which could then undergo a subsequent intramolecular cyclization to form the fused system.
Example Reaction Scheme:
Reaction of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone with a 2-aminopyridine derivative could potentially lead to a thiazolo[3,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry. The specific reaction conditions would need to be optimized but would likely involve heating in a suitable solvent such as ethanol or DMF.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion and Future Outlook
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in the Hantzsch thiazole synthesis provides a direct route to 2-aminothiazoles, a class of compounds with significant therapeutic potential. Furthermore, its reactivity allows for the construction of more complex molecular architectures, including thiazolidinones and fused heterocyclic systems.
The exploration of the full synthetic potential of this building block is an ongoing endeavor. Future research will likely focus on the development of novel, one-pot, and multicomponent reactions to further streamline the synthesis of complex molecules. Moreover, the biological evaluation of the resulting compounds will continue to uncover new therapeutic applications, solidifying the importance of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in the arsenal of the modern synthetic chemist.
References
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Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 599. Retrieved from [Link]
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Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Pharmaceutical Research International, 34(46A), 1-15. Retrieved from [Link]
-
Chiscop, E., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(22), 6936. Retrieved from [Link]
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Struga, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5601. Retrieved from [Link]
-
Reddy, T. S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. RSC Advances, 11(49), 30965-30973. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Molecules, 26(11), 3195. Retrieved from [Link]
-
Kumar, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(3), 323-328. Retrieved from [Link]
- Google Patents. (1992). Process of producing 2-aminothiazole.
-
Wang, Z., et al. (2012). A facile, one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1939-1945. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
Sci-Hub. (1996). SYNTHESIS OF SOME FUSED HETEROCYCLES CONTAINING 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLES. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone.
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Application Notes and Protocols: The Versatile Reactivity of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (CAS No. 1263378-88-6) is a bifunctional electrophile of significant interest in synthetic and medicinal chemistry.[1][2] Its structure incorporates two key reactive sites: a highly reactive α-chloro ketone and a less reactive 2-chlorothiazole moiety. This dual reactivity allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of complex heterocyclic scaffolds. The thiazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.
The α-chloro ketone functionality is primed for nucleophilic substitution and for cyclocondensation reactions to form various five-membered heterocycles. The chlorine atom on the thiazole ring can also undergo nucleophilic aromatic substitution, albeit under more forcing conditions. This application note provides a detailed guide to the reactivity of this versatile building block with common nucleophiles, offering insights into reaction mechanisms and providing detailed protocols for the synthesis of key derivatives.
Core Reactivity Analysis
The reactivity of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is dominated by the α-chloro ketone moiety. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack. Reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
The chlorine atom at the 2-position of the thiazole ring is less reactive towards nucleophilic substitution. Aromatic nucleophilic substitution on a five-membered heteroaromatic ring like thiazole is generally more difficult than on a six-membered ring and often requires harsher reaction conditions or activation by strongly electron-withdrawing groups.
Reaction with N-Nucleophiles: Synthesis of 2-Aminothiazole Derivatives
The most prominent reaction of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is its cyclocondensation with thioamides or thiourea to form 2-aminothiazole derivatives. This is a classic example of the Hantzsch thiazole synthesis.[3] This transformation is a cornerstone of medicinal chemistry and has been utilized in the synthesis of potent and selective agonists for the free fatty acid receptor 4 (FFA4/GPR120), such as GSK137647A.
Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the ketone in an SN2 fashion, displacing the chloride ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic 2-aminothiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(2-chlorothiazol-5-yl)thiazole
This protocol is adapted from established procedures for the Hantzsch synthesis of analogous 2-aminothiazoles.[3]
Materials:
-
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Absolute Ethanol (15-25 mL)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating source (heating mantle with magnetic stirring)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (1.0 mmol) in absolute ethanol (15-25 mL).
-
Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (50-100 mL) with gentle stirring.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-(2-chlorothiazol-5-yl)thiazole.
Reaction with Other Nucleophiles: Expanding the Synthetic Utility
The electrophilic nature of the α-carbon in 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone allows for reactions with a wide range of other nucleophiles, leading to the formation of diverse heterocyclic systems.
Synthesis of Imidazole Derivatives
Reaction with amidines provides a straightforward route to substituted imidazole derivatives. This reaction is analogous to the Hantzsch synthesis, but with a nitrogen-containing nucleophile.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Imidazole
This protocol is based on the synthesis of imidazoles from a structurally similar α-haloketone.
Materials:
-
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (1.0 mmol)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 mmol)
-
Base (e.g., sodium bicarbonate or triethylamine, 1.5 mmol)
-
Ethanol or Dimethylformamide (DMF) (20 mL)
Procedure:
-
To a solution of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (1.0 mmol) in ethanol or DMF, add the amidine hydrochloride (1.2 mmol) and the base (1.5 mmol).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of various heterocyclic derivatives from α-haloketones, which are expected to be comparable for reactions with 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone.
| Product Type | Nucleophile | Solvent | Reaction Time | Typical Yield (%) |
| 2-Aminothiazole | Thiourea | Ethanol | 4-6 h (reflux) | 85-95 |
| 2,4-Disubstituted Imidazole | Amidine | Ethanol/DMF | 8-12 h (reflux) | 70-90 |
| 2,5-Disubstituted Oxazole | Primary Amide | DMF | 2-4 h (120-150 °C) | 60-80 |
Conclusion
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity, primarily at the α-chloro ketone position, allows for the reliable construction of thiazole, imidazole, and other related ring systems that are of high interest in drug discovery and development. The protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this important synthetic intermediate.
References
-
Sparks, S. M., et al. (2014). Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120). Bioorganic & Medicinal Chemistry Letters, 24(14), 3100-3103. [Link]
Sources
Application Notes and Protocols for the Characterization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Abstract
This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the unequivocal identification, purity assessment, and structural elucidation of this compound. Each protocol is presented with a causal explanation for experimental choices, ensuring technical accuracy and methodological integrity.
Introduction
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a halogenated thiazole derivative of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive α-chloro ketone and a substituted thiazole ring, makes it a versatile building block for the synthesis of various biologically active molecules.[1] The purity and structural integrity of this intermediate are paramount to ensure the desired outcome of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[2][]
This guide presents a multi-faceted analytical approach to the comprehensive characterization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for assessing the purity and quantifying the content of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in a sample.[2][7] A reverse-phase method is proposed, leveraging the compound's moderate polarity.
Rationale for Method Selection
A C18 stationary phase is chosen for its broad applicability and excellent resolving power for a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the target analyte while separating it from potential impurities of varying polarities. The addition of a small amount of formic acid to the aqueous phase helps to sharpen peaks by minimizing tailing, a common issue with nitrogen-containing heterocyclic compounds. UV detection is selected based on the anticipated chromophoric nature of the thiazole ring.
Experimental Protocol
2.2.1. Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
2.2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.4. System Suitability
As per USP <621>, system suitability must be verified before sample analysis.[8][9][10] This involves injecting a standard solution multiple times to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria |
| Retention Time RSD | ≤ 1.0% |
| Peak Area RSD | ≤ 2.0% |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | ≥ 2000 |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and provides orthogonal structural confirmation to HPLC.[11][12] Given the chlorinated nature and relatively low molecular weight of the target compound, GC-MS is a highly suitable analytical tool.
Rationale for Method Selection
A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected for its general applicability in separating a wide range of organic compounds. A temperature gradient program is employed to ensure the efficient separation of analytes with different boiling points. Electron Ionization (EI) is chosen as the ionization source due to its ability to generate reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.
Experimental Protocol
3.2.1. Instrumentation and Consumables
-
GC-MS system with a capillary column inlet and an electron ionization source.
-
5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with septa.
-
Ethyl acetate (GC grade).
3.2.2. GC-MS Conditions
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
3.2.3. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the compound in ethyl acetate.
-
Dilute to a final concentration of approximately 50 µg/mL in ethyl acetate.
-
Transfer to a GC vial for analysis.
GC-MS Data Analysis Workflow
Caption: GC-MS workflow for impurity profiling and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[13] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Rationale for Experimental Choices
Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. Standard ¹H and ¹³C{¹H} pulse programs are sufficient for initial structural confirmation.
Experimental Protocol
4.2.1. Instrumentation and Consumables
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with 0.03% TMS.
4.2.2. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
4.2.3. NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
| Spectral Width | 20 ppm | 240 ppm |
Expected Spectral Features
-
¹H NMR: A singlet corresponding to the methylene protons (–CH₂Cl) and a singlet for the thiazole ring proton. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and chloro groups.
-
¹³C NMR: Resonances for the carbonyl carbon, the two carbons of the thiazole ring, and the methylene carbon. The chemical shifts will provide information about the electronic environment of each carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15][16]
Rationale for Method Selection
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. It is suitable for solid samples.
Experimental Protocol
5.2.1. Instrumentation
-
FT-IR spectrometer equipped with a diamond ATR accessory.
5.2.2. Sample Preparation
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
5.2.3. FT-IR Acquisition Parameters
| Parameter | Setting |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~1700-1720 | C=O stretch (ketone) |
| ~1600-1500 | C=N and C=C stretches (thiazole ring) |
| ~1400-1200 | C-H bending and other fingerprint region vibrations |
| ~800-600 | C-Cl stretches |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. The synergistic use of chromatographic and spectroscopic techniques ensures the unequivocal confirmation of its identity, purity, and structure. Adherence to these protocols and the principles of method validation will enable researchers and drug development professionals to confidently assess the quality of this critical pharmaceutical intermediate, thereby ensuring the integrity of their synthetic processes and the quality of their final products.
References
- United States Pharmacopeia.
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- AMSbiopharma. (2025, July 22).
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- MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- ResearchGate. (2024, November). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- ResearchGate. (2025, August 6).
- Handbook of Instrumental Techniques for Analytical Chemistry.
- MDPI. (2021).
- Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties.
- 3M Environmental Laboratory.
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- National Institutes of Health. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
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PubMed. (2007, March). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][4][5][8] Thiadiazine Derivatives.
- PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- EXCLI Journal. (2025, January 3).
- BenchChem.
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Comprehensive Analytical Strategies for 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone: Validated HPLC and GC-MS Protocols
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed guide to the quantitative and qualitative analysis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the need for robust and reliable analytical methods in drug development and quality control, we present two orthogonal, validated techniques: a High-Performance Liquid Chromatography (HPLC) method for precise quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and purity assessment. This document offers in-depth protocols, the scientific rationale behind methodological choices, and guidance rooted in established regulatory frameworks to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a heterocyclic ketone scaffold whose purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Thiazole derivatives are prevalent in medicinal chemistry, known for a wide range of biological activities.[1] The presence of reactive chloro- groups and potential for side-products during synthesis necessitates meticulous analytical oversight. This guide is designed for researchers and QC analysts, providing a foundation for method implementation and adaptation.
The choice between HPLC and GC-MS is driven by the analytical objective. HPLC is the workhorse for quantifying the primary component and non-volatile impurities, while GC-MS offers unparalleled specificity for identity confirmation and the analysis of volatile or semi-volatile contaminants. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a lifecycle approach to analytical procedures.[2][3][4][5]
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is the cornerstone of method development.[6]
| Property | Value / Description | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₅H₃Cl₂NOS | [7] |
| Molecular Weight | 195.05 g/mol (Monoisotopic Mass: 194.93124 Da) | [7] |
| Predicted Polarity | XlogP: 2.6 | [7] |
| Description | A moderately polar compound with two chlorine atoms, a thiazole ring, and a ketone functional group. The predicted XlogP value suggests sufficient hydrophobicity for reversed-phase chromatography and adequate volatility for gas chromatography. |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the method of choice for the routine quantification of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. The analyte's moderate polarity allows for strong retention and separation on a non-polar stationary phase, such as C18.
-
Causality of Column Choice: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which interacts with the non-polar regions of the analyte. This mechanism provides robust retention, allowing for effective separation from more polar starting materials or more non-polar byproducts.
-
Mobile Phase Strategy: A gradient elution using water and acetonitrile is employed. This approach ensures that compounds with a wide range of polarities can be eluted efficiently, providing sharp, symmetrical peaks and reducing analysis time. Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency.
-
Detection: The conjugated thiazole ring acts as a chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector. A full scan during method development is recommended to identify the absorbance maximum (λ-max) for optimal sensitivity.
Detailed HPLC Protocol
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (Verify λ-max experimentally) |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Step-by-Step Methodology
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). This stock is stable for 48 hours at 4°C when protected from light.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL in the diluent. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be required.[8]
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%, as per common validation criteria.[9]
-
-
Analysis and Quantification:
-
Inject the prepared samples.
-
Identify the analyte peak by comparing its retention time to that of the reference standard.
-
Quantify using an external standard calibration curve.
-
Method Validation Framework
This protocol must be validated according to ICH Q2(R2) guidelines to be considered trustworthy for its intended purpose.[2][10] Key validation parameters include:
-
Specificity: Demonstrate that the peak for the analyte is free from interference from excipients, impurities, or degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy: Determine the closeness of the measured value to the true value, typically through recovery studies of spiked samples.[10]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) to ensure consistent results.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C) to demonstrate the method's reliability.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Principle and Rationale
GC-MS is the gold standard for definitive structural confirmation. It combines the powerful separation capabilities of gas chromatography with the high-specificity detection of mass spectrometry.
-
Justification for GC: The analyte's molecular weight and predicted polarity indicate it is sufficiently volatile and thermally stable for GC analysis. This technique is excellent for separating the target compound from volatile organic impurities.
-
Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is chosen. This stationary phase separates compounds primarily by their boiling points and provides excellent inertness, which is crucial for analyzing active compounds like this chlorinated ketone.
-
Ionization and Detection: Standard Electron Ionization (EI) at 70 eV is used to generate a reproducible fragmentation pattern, which serves as a "fingerprint" for the molecule. This allows for both confirmation of identity and comparison to spectral libraries.
Detailed GC-MS Protocol
Instrumentation and Consumables
| Parameter | Specification |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 270 °C |
| Injection Mode | Split (50:1 ratio for screening) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a 100 µg/mL solution of the standard and sample in a volatile solvent such as Ethyl Acetate or Dichloromethane.
-
Ensure the solutions are free of non-volatile residues.
-
-
Instrument Setup and Tuning:
-
Perform a standard autotune of the mass spectrometer to ensure mass accuracy and resolution.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Expected Mass Spectrum and Fragmentation
The mass spectrum provides definitive structural proof. Key expected ions for 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone include:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 195/197/199, corresponding to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The presence of this cluster is strong evidence for the molecular formula.
-
Key Fragments:
-
[M - Cl]⁺: Loss of a chlorine atom.
-
[M - CH₂Cl]⁺: Loss of the chloromethyl group, resulting in the 2-chloro-thiazole-5-carbonyl cation.
-
Fragments corresponding to the thiazole ring structure.
-
Integrated Analytical Workflow
A robust quality control strategy integrates both HPLC and GC-MS, leveraging the strengths of each technique. HPLC provides the quantitative data for batch release, while GC-MS serves as a confirmatory identity test and a tool for investigating unknown volatile impurities.
Caption: Integrated workflow for the analysis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive and robust framework for the analysis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. The HPLC method is optimized for accurate and precise quantification, suitable for routine quality control and stability studies. The GC-MS method offers an orthogonal technique for unequivocal identity confirmation and the detection of volatile impurities. By implementing these protocols within a validation framework compliant with regulatory guidelines[11][12], laboratories can ensure the highest level of data integrity, supporting the development of safe and effective drug products.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
ICH Q14- Analytical Procedure Development . PSC Biotech. [Link]
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Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective . Agilent. [Link]
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ICH Q14 Analytical procedure development - Scientific guideline . European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]
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Analytical Method Life Cycle Management and the Revised ICH Q2 and New ICH Q14 . CASSS. [Link]
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2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone . PubChemLite. [Link]
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2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one . PubChem. [Link]
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds . AIP Publishing. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties . RSC Publishing. [Link]
-
Graphical representation of the thiazoline/thiazole formation (GC-MS) . ResearchGate. [Link]
-
Cas 54000-87-2, 2-chloro-1-(4-methyl-2-o-tolyl-thiazol-5-yl)-ethanone . LookChem. [Link]
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Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles . PMC - NIH. [Link]
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Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions . ACS Publications. [Link]
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(E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl] . PubChem. [Link]
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Kathon . PubChem. [Link]
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Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][2][10][12]triazole Derivatives . ResearchGate. [Link]
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1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine . PubChem. [Link]
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Ethanone, 2-chloro-1,2-diphenyl- . PubChem. [Link]
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2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone . PubChem. [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . ResearchGate. [Link]
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[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development . Welch Materials, Inc. [Link]
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2-Acetylthiazole . PubChem. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives . PMC - PubMed Central. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry . ScienceDirect. [Link]
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2-chloro-1-(2-ethyl-5-methyl-2h-1,2,3-triazol-4-yl)ethan-1-one . PubChemLite. [Link]
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Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk . PubMed. [Link]
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Clothianidin . PubChem. [Link]
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Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk . PMC - NIH. [Link]
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Role of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in synthesizing novel heterocycles
An In-Depth Guide to the Synthetic Utility of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone for the Generation of Novel Heterocyclic Scaffolds
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic applications of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. This key intermediate, characterized by its bifunctional reactivity, serves as a powerful building block for the construction of diverse and novel heterocyclic systems. We will explore its core reactivity principles and provide detailed, field-proven protocols for the synthesis of high-value thiazole, imidazole, and oxazole derivatives. The causality behind experimental choices, self-validating protocol design, and visual representations of synthetic workflows are emphasized to ensure both scientific integrity and practical utility.
Introduction: The Strategic Value of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, with CAS Number 1263378-88-6 and a molecular weight of 196.05 g/mol , is a highly versatile reagent in modern organic synthesis.[1] Its structure is deceptively simple, yet it contains the essential features of an α-haloketone—a potent electrophilic carbonyl group and an adjacent carbon atom bearing an excellent leaving group (chloride). This arrangement facilitates a wide range of classical cyclocondensation reactions.
The true value of this building block lies in the inherent 2-chlorothiazole moiety. Thiazole rings are privileged structures in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds. By using 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone as a starting material, researchers can readily introduce this valuable pharmacophore while simultaneously constructing a new heterocyclic ring, leading to complex molecules with significant potential for drug discovery programs.
Core Reactivity: The α-Haloketone in Cyclocondensation Reactions
The primary mode of reactivity for 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is its participation in cyclocondensation reactions. The α-haloketone functionality allows for sequential reactions with binucleophilic reagents.
The Causality of the Reaction Mechanism:
-
Initial Nucleophilic Attack: The reaction typically initiates with a nucleophile (e.g., a sulfur or nitrogen atom from a thioamide, amidine, or amide) attacking the electrophilic carbonyl carbon of the ethanone moiety.
-
Second Nucleophilic Substitution: This is followed by an intramolecular nucleophilic attack from a second nucleophilic site on the same reagent, which displaces the chloride ion from the α-carbon.
-
Dehydration/Aromatization: The resulting cyclic intermediate often undergoes a dehydration step to yield a stable, aromatic five-membered heterocycle.
This predictable, high-yield reaction sequence makes the starting material an ideal precursor for generating libraries of diverse heterocyclic compounds for screening and lead optimization.
Synthetic Workflow Overview
The following diagram illustrates the versatility of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone as a central hub for the synthesis of three major classes of five-membered heterocycles.
Caption: Synthetic pathways from CCTE to key heterocycles.
Application Note 1: Hantzsch Synthesis of Novel 2-Amino-4-(2-chlorothiazol-5-yl)thiazoles
The Hantzsch thiazole synthesis is a robust and widely utilized method for constructing the thiazole ring.[2] The reaction of an α-haloketone with a thioamide-containing compound, such as thiourea, provides direct access to aminothiazoles, which are themselves valuable intermediates for further functionalization.
Expert Insights: The choice of absolute ethanol as a solvent is strategic; it readily dissolves the reactants while being polar enough to facilitate the ionic intermediates. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration. Monitoring by Thin-Layer Chromatography (TLC) is crucial for determining reaction completion and preventing the formation of degradation byproducts from prolonged heating.
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (1.0 mmol, 196.05 mg).
-
Reagent Addition: Add thiourea (1.2 mmol, 91.36 mg) followed by absolute ethanol (20 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the disappearance of the starting ketone using TLC (e.g., with a 7:3 hexanes:ethyl acetate mobile phase). The product is typically more polar and will have a lower Rf value.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. A precipitate of the product hydrohalide salt may form.
-
Neutralization & Isolation: Cool the mixture in an ice bath and add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is neutral or slightly basic (pH ~7-8). This neutralizes the hydrohalide salt and precipitates the free amine product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 15 mL) to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4-(2-chlorothiazol-5-yl)thiazole.
Application Note 2: Synthesis of 2,4-Disubstituted Imidazoles
The reaction of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone with amidines provides a direct route to highly substituted imidazoles. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.
Expert Insights: Dimethylformamide (DMF) is often used as a solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic salts, such as amidine hydrochlorides. The addition of a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate is essential to liberate the free amidine from its salt form, which is the active nucleophile in the reaction.
Detailed Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (1.0 mmol, 196.05 mg) in anhydrous DMF (15 mL).
-
Reagent Addition: Add the desired amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 mmol) followed by triethylamine (1.5 mmol, 0.21 mL).
-
Heating: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Reaction Monitoring (Self-Validation): Track the reaction progress by TLC or LC-MS to confirm the formation of the desired product mass and consumption of starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with water (3 x 20 mL) and then a small amount of cold diethyl ether to remove residual DMF. The product can be purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization to yield the pure imidazole derivative.
Application Note 3: Synthesis of 2,5-Disubstituted Oxazoles
The Robinson-Gabriel synthesis allows for the formation of oxazoles from α-haloketones and primary amides. This protocol outlines a pathway to novel oxazoles bearing the 2-chlorothiazole moiety.
Expert Insights: This reaction often requires higher temperatures to drive the cyclodehydration of the intermediate α-acylamino ketone. Using a high-boiling solvent like DMF is common, but in some cases, the reaction can be performed neat (without solvent) if the reactants form a homogenous melt at the reaction temperature. The choice of a mild base like potassium carbonate can facilitate the initial N-alkylation step.
Detailed Experimental Protocol
-
Reaction Setup: Combine 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (1.0 mmol, 196.05 mg) and a primary amide (e.g., benzamide, 1.2 mmol, 145.4 mg) in a sealed tube or a flask equipped with a reflux condenser.
-
Solvent/Conditions: Add high-boiling solvent such as DMF (5 mL) or proceed neat. Add potassium carbonate (1.5 mmol, 207.3 mg) if a base is required.
-
Heating: Heat the mixture to 120-150 °C for 2-4 hours.
-
Reaction Monitoring (Self-Validation): Monitor by TLC. The oxazole product is typically less polar than the intermediate α-acylamino ketone.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the pure 2-substituted-5-(2-chlorothiazol-5-yl)oxazole.
Summary of Synthetic Routes and Expected Outcomes
The following table summarizes the key transformations and provides an estimate of expected yields. Actual yields will vary based on the specific substrate and optimization of reaction conditions.
| Starting Material | Reagent | Resulting Heterocycle Core | Key Conditions | Expected Yield Range (%) |
| 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone | Thiourea | 2-Amino-thiazole | Ethanol, Reflux, 4-6 h | 70-90 |
| 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone | Amidine HCl / Base | 2-Substituted-imidazole | DMF, 90-100 °C, 8-12 h | 60-85 |
| 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone | Primary Amide | 2,5-Disubstituted-oxazole | DMF or Neat, 120-150 °C, 2-4 h | 55-75 |
Safety and Handling
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is an α-haloketone and should be handled with appropriate care. Such compounds are often potent lachrymators and irritants to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
In case of contact: Immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.
Conclusion
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a strategically important building block that provides a reliable and efficient entry point to a variety of medicinally relevant heterocyclic systems. The protocols detailed herein, based on well-established α-haloketone chemistry, offer a solid foundation for the synthesis of novel aminothiazoles, imidazoles, and oxazoles. By understanding the core reactivity and the rationale behind the experimental conditions, researchers can adapt and expand upon these methodologies to generate diverse compound libraries for advancing drug discovery and materials science.
References
-
Title: Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone Source: ResearchGate URL: [Link]
-
Title: Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives Source: MDPI URL: [Link]
-
Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]
Sources
The Lynchpin Intermediate: A Guide to 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Introduction: In the competitive landscape of agrochemical innovation, the strategic synthesis of active ingredients is paramount. The efficiency, scalability, and cost-effectiveness of a synthetic route often hinge on the judicious selection and proficient handling of key intermediates. One such pivotal molecule is 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone , a cornerstone in the production of second-generation neonicotinoid insecticides. This guide provides an in-depth exploration of this intermediate, offering detailed protocols for its synthesis and subsequent utilization, grounded in established chemical principles and field-proven insights.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone | |
| CAS Number | 1263378-88-6 | [1] |
| Molecular Formula | C₅H₃Cl₂NOS | [1] |
| Molecular Weight | 196.05 g/mol | [1] |
| Appearance | Expected to be a solid | General chemical knowledge |
| SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | [2] |
Part 1: Synthesis of the Intermediate: 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
The synthesis of this key intermediate is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto the thiazole ring. The causality behind this choice of reaction lies in its reliability and the commercial availability of the starting materials: 2-chlorothiazole and chloroacetyl chloride.
Reaction Scheme:
Caption: Friedel-Crafts Acylation for the synthesis of the target intermediate.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Chlorothiazole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere is crucial as aluminum chloride is highly hygroscopic.[3]
-
Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is critical to prevent side reactions.[3]
-
Acylation: After the addition of chloroacetyl chloride is complete, continue stirring for 15-20 minutes at 0°C. Subsequently, add a solution of 2-chlorothiazole (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature does not exceed 5°C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Application in Agrochemical Synthesis - The Pathway to Thiamethoxam
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a direct precursor to the highly effective neonicotinoid insecticide, thiamethoxam. The synthesis involves the N-alkylation of a heterocyclic amine with this intermediate.
Reaction Scheme:
Caption: Synthesis of Thiamethoxam from the intermediate.
Detailed Experimental Protocol: Synthesis of Thiamethoxam
Materials:
-
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (or more commonly, its reduced form 2-chloro-5-chloromethylthiazole)
-
3-Methyl-4-nitroimino-1,3,5-oxadiazinane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
Note: Many patented procedures utilize 2-chloro-5-chloromethylthiazole, the reduced form of the ketone, for this alkylation. The ketone can be reduced to the corresponding alcohol and then converted to the chloride. For the purpose of this protocol, we will refer to the more direct alkylating agent, 2-chloro-5-chloromethylthiazole, which is a common industrial intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-nitroimino-1,3,5-oxadiazinane and anhydrous potassium carbonate in anhydrous DMF.
-
N-Alkylation: To this stirred solution, add 2-chloro-5-chloromethylthiazole.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100°C and maintain for several hours (typically 4-12 hours). The progress of the reaction should be monitored by a suitable chromatographic technique (TLC or HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. The crude thiamethoxam will often precipitate out of the solution. The precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and ethanol, to yield thiamethoxam of high purity.
Part 3: Analytical Characterization and Quality Control
Ensuring the purity and identity of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is critical for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiazole ring proton and the methylene protons adjacent to the carbonyl and chlorine atoms. |
| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons of the thiazole ring, and the methylene carbon. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target molecule.[4][5] |
| High-Performance Liquid Chromatography (HPLC) | A primary peak indicating the purity of the compound, with retention time determined by the specific column and mobile phase used. |
Part 4: Safety, Handling, and Storage
Hazard Identification:
-
Toxicity: Thiazole derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] Chlorinated organic compounds are often irritants and can be harmful.
-
Irritation: Causes skin and serious eye irritation.[8]
-
Environmental Hazards: As a precursor to pesticides, it should be handled with care to prevent environmental release.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a strategically vital intermediate in the synthesis of modern agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in the field. The protocols and insights provided in this guide are intended to serve as a comprehensive resource to facilitate the efficient and safe utilization of this important building block in the development of next-generation crop protection solutions.
References
-
PubChem. 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone. National Center for Biotechnology Information. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. [Link]
-
ORCA - Cardiff University. The analysis of pesticides & related compounds using Mass Spectrometry. [Link]
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- 8. aksci.com [aksci.com]
Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone
For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Introduction: The Thiazole Scaffold as a Privileged Motif in Antifungal Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its presence in natural products like thiamine (Vitamin B1) and penicillin highlights its biological significance. In the realm of antifungal drug development, the thiazole moiety is of particular interest due to its ability to mimic the imidazole ring found in widely used azole antifungals.[2] These agents typically exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[2][3] Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents, and the versatile chemistry of the thiazole scaffold offers a promising avenue for the discovery of next-generation therapeutics.[4]
This technical guide provides a comprehensive overview of the synthetic utility of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone as a starting material for the generation of diverse classes of potential antifungal agents. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and present data on the antifungal activity of the resulting compound classes.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The primary and most direct synthetic route from our starting material, an α-haloketone, is the renowned Hantzsch thiazole synthesis. This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to yield a 2-aminothiazole derivative.[5][6] This initial product serves as a crucial intermediate, a molecular hub from which a variety of other potential antifungal agents can be synthesized.
Caption: Core synthetic workflow.
Part 1: Synthesis of 2-Amino-4-(2-chlorothiazol-5-yl)thiazole (Intermediate A)
This protocol details the foundational Hantzsch synthesis to create our key intermediate.
Protocol 1: Hantzsch Thiazole Synthesis
Materials and Reagents:
-
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone
-
Thiourea
-
Absolute Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone in 20 mL of absolute ethanol. Add 1.2 mmol of thiourea to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water with stirring. A precipitate of the crude product hydrohalide salt will form.
-
Neutralization and Isolation: Neutralize the aqueous mixture by the slow addition of a 5% sodium carbonate solution until the pH is approximately 8-9.[5] This will deprotonate the thiazole product, leading to further precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted thiourea and inorganic salts. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure 2-Amino-4-(2-chlorothiazol-5-yl)thiazole (Intermediate A).
Expert Insights: The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone. The initial product formed is often the hydrohalide salt of the aminothiazole, which is then neutralized to the free base to facilitate isolation.[7]
Part 2: Diversification of the 2-Aminothiazole Scaffold
The primary amino group of Intermediate A is a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries with potentially varied antifungal activities.
Caption: Diversification of Intermediate A.
Synthesis of N-Acyl-2-aminothiazole Derivatives
Acylation of the 2-amino group can lead to compounds with altered lipophilicity and hydrogen bonding capacity, potentially enhancing their interaction with fungal target enzymes.[8]
Protocol 2: Acylation of Intermediate A
Materials and Reagents:
-
Intermediate A (2-Amino-4-(2-chlorothiazol-5-yl)thiazole)
-
Substituted acyl chloride or carboxylic acid
-
Pyridine or a suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 mmol of Intermediate A in 15 mL of dry DCM in a round-bottom flask. Add 1.2 mmol of pyridine.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 mmol of the desired acyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Thiazolyl-Chalcones
Chalcones are α,β-unsaturated ketones known for their broad spectrum of biological activities, including antifungal properties.[9] A thiazolyl-chalcone can be synthesized via a Claisen-Schmidt condensation.[9] For this, we first need to convert our starting material to a methyl ketone.
Protocol 3: Synthesis of 1-(2-Chlorothiazol-5-yl)ethan-1-one (Intermediate B)
This protocol would require a dehalogenation of the alpha-chloro group of the starting material, which can be a complex procedure. A more direct approach to a thiazolyl methyl ketone would be a different initial synthesis. However, for the purpose of this guide, we will assume Intermediate B can be obtained and proceed with the chalcone synthesis.
Protocol 4: Claisen-Schmidt Condensation for Thiazolyl-Chalcone Synthesis
Materials and Reagents:
-
1-(2-Chlorothiazol-5-yl)ethan-1-one (Intermediate B)
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Ice-cold water
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 mmol of Intermediate B and 1.0 mmol of the substituted aromatic aldehyde in 10 mL of ethanol in a flask.
-
Condensation: While stirring vigorously, slowly add 5 mL of a 10% aqueous NaOH solution dropwise. Continue stirring at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into a beaker containing ice-cold water.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude chalcone can be recrystallized from ethanol.
Part 3: Synthesis of Thiazolyl-Triazole Hybrids
Molecular hybridization, the combination of two or more pharmacophores, is a powerful strategy in drug design.[10] Hybrid molecules containing both thiazole and triazole moieties have shown potent antifungal activity.[10][11]
Protocol 5: Synthesis of a Thiazolyl-Triazole Hybrid
This synthesis starts from our key α-haloketone starting material.
Materials and Reagents:
-
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water and Brine
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 1.0 mmol of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, 1.2 mmol of 1,2,4-triazole, and 1.5 mmol of potassium carbonate in 20 mL of acetonitrile.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the pure thiazolyl-triazole product.
Data Presentation: Antifungal Activity
The following table summarizes representative minimum inhibitory concentration (MIC) data for various classes of thiazole derivatives against common fungal pathogens. The data is compiled from the literature to provide a comparative overview.
| Compound Class | Representative Fungal Strains | MIC Range (µg/mL) | Reference |
| 2-Aminothiazole Derivatives | Candida albicans, Aspergillus fumigatus | 0.4 - 15.6 | [2][3][12][13] |
| Thiazolyl-Triazole Hybrids | Candida spp., Aspergillus fumigatus | 0.003 - 32.0 | [10][11] |
| Thiazolyl-Chalcones | Candida albicans, Plant pathogenic fungi | Generally higher MICs, but potent against specific strains | [9] |
Note: The antifungal activity is highly dependent on the specific substitutions on the thiazole scaffold.
Conclusion and Future Directions
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a versatile and valuable starting material for the synthesis of a wide array of potential antifungal agents. The Hantzsch thiazole synthesis provides a straightforward entry into 2-aminothiazole derivatives, which can be further functionalized to generate extensive compound libraries. Additionally, the α-haloketone moiety allows for the direct synthesis of other promising scaffolds such as thiazolyl-triazole hybrids. The continued exploration of the chemical space around the thiazole nucleus, guided by structure-activity relationship (SAR) studies, holds significant promise for the development of novel and effective antifungal therapies to combat the growing challenge of fungal drug resistance.
References
-
Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. ([Link])
-
Hantzsch thiazole synthesis - laboratory experiment. ([Link])
-
Hantzsch Thiazole Synthesis. ([Link])
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. ([Link])
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. ([Link])
-
Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. ([Link])
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. ([Link])
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ([Link])
-
Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. ([Link])
-
Synthesis of substituted chalcones 5a–g by Claisen–Schmidt condensation of compound 3 and acetophenones 4a–g. ([Link])
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. ([Link])
-
Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. ([Link])
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. ([Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ([Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ([Link])
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. ([Link])
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. ([Link])
-
Green synthesis of novel antifungal 1,2,4-triazoles effective against γ-irradiated Candida parapsilosis. ([Link])
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. ([Link])
-
The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. ([Link])
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ([Link])
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. ([Link])
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Green synthesis of novel antifungal 1,2,4-triazoles effective against γ-irradiated Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the experimental procedures for the derivatization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, a highly versatile and reactive building block in medicinal chemistry. The presence of multiple electrophilic sites—an α-haloketone moiety and a chlorinated thiazole ring—renders this molecule a valuable precursor for creating diverse chemical scaffolds.[1] We will detail several strategic protocols, including the renowned Hantzsch thiazole synthesis for the creation of bis-heterocyclic systems, nucleophilic substitution reactions at the aliphatic chloro group, and modifications of the ketone functional group. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of a Polyfunctional Precursor
Thiazole and its derivatives are cornerstones of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and biologically active compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[2][3][4] The subject of this guide, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, is a particularly potent starting material due to its trifunctional nature. Its chemical architecture offers at least three distinct points for synthetic modification, allowing for the systematic exploration of chemical space in drug discovery campaigns.
The high reactivity of α-haloketones is well-documented, making them invaluable intermediates for the synthesis of a wide array of heterocyclic compounds.[1][5] In this molecule, the α-chloroacetyl group provides a classic electrophilic site for S_N2 reactions and serves as a linchpin for constructing new ring systems.
Below is a diagram illustrating the key reactive sites of the parent molecule that will be the focus of our derivatization strategies.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CAS No: 1263378-88-6). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure you achieve the highest possible purity in your material.
The purity of this α-haloketone is paramount, as impurities can lead to complex side reactions, reduced yields, and purification challenges in subsequent synthetic steps. The compound is typically synthesized via methods like the Hantzsch thiazole synthesis or Friedel-Crafts acylation, which can introduce a range of impurities including unreacted starting materials, regioisomers, and hydrolysis byproducts.[1][2] This guide will address the common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone?
A1: The impurity profile largely depends on the synthetic route. However, you can typically expect:
-
Unreacted Starting Materials: For instance, if using a Friedel-Crafts approach, you may have residual 2-chlorothiazole. In a Hantzsch synthesis, unreacted α-haloketones or thioamides could be present.[1][2]
-
Over-chlorinated or Under-chlorinated Species: Depending on the chlorination steps involved in the synthesis of the starting materials or the final product, you might see related compounds with varying degrees of chlorination.
-
Hydrolysis Products: The α-chloro ketone moiety is electrophilic and can be susceptible to hydrolysis, especially if exposed to water or alcohols during workup, forming the corresponding α-hydroxy ketone.
-
Polymeric or Tar-like Materials: These can form under harsh reaction conditions, such as high temperatures or strong acids.
Q2: What is the best primary purification technique for this compound?
A2: The choice depends on your scale and required purity level:
-
Flash Column Chromatography: This is the preferred method for achieving very high purity (>98-99%), especially on a small to medium scale (mg to grams). It offers excellent resolution for separating closely related impurities.
-
Recrystallization: For larger, industrial-scale purification (multi-gram to kg), recrystallization is more practical and economical. It is highly effective at removing small amounts of impurities from a product that is already relatively pure (>90%). A patent for a similar compound, 2-chloro-5-chloromethyl-1,3-thiazole, suggests that treating the crude product with a lower alcohol like methanol can improve purity before final distillation or crystallization.[3]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[4] It allows you to quickly assess the composition of your crude material, identify the optimal solvent system for column chromatography, and check the purity of fractions collected from the column. A standard setup would involve a silica gel plate (Silica Gel 60 F254) and visualization under UV light (254 nm).
Q4: Are there any stability concerns I should be aware of during purification?
A4: Yes, the primary concern is the reactivity of the α-chloro ketone. This functional group is a potent electrophile.
-
Avoid Nucleophilic Solvents: Be cautious when using nucleophilic solvents (like methanol or ethanol) at elevated temperatures for extended periods, as they can potentially displace the chloride.
-
Moisture Sensitivity: Exposure to water can lead to hydrolysis. Always use dry solvents and perform operations under an inert atmosphere (like nitrogen or argon) if possible, especially during storage.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures can cause degradation. For example, some thermally labile pesticides are known to degrade at standard GC injector temperatures (>225 °C), highlighting the need for milder conditions.[5] When removing solvent, use a rotary evaporator at a moderate temperature (e.g., ≤ 40°C).
Troubleshooting Guide
This section addresses specific issues you might encounter during purification.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Column Chromatography: Product streaks or tails down the column/TLC plate. | The basic nitrogen atom on the thiazole ring is interacting with the acidic silanol groups on the silica gel surface. This strong, non-specific binding leads to poor elution behavior. | Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA), typically 0.5-1% (v/v), into your eluent system (e.g., Hexane/Ethyl Acetate). TEA acts as a competitive base, neutralizing the acidic sites on the silica and allowing your compound to elute in a sharp band.[6] |
| Column Chromatography: Poor separation of the product from an impurity. | The polarity of the eluent is not optimized. The Rf values of your product and the impurity are too close together or too high. | Optimize Eluent Polarity: If separation is poor, your eluent is likely too polar. Decrease the polarity (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). Aim for an Rf value for your product of ~0.2-0.3 on TLC for the best separation on a column.[6] |
| Recrystallization: The compound "oils out" instead of forming crystals. | The solution is too supersaturated, the solvent is too good for your compound, or the cooling process is too rapid. Impurities may also be inhibiting crystal lattice formation. | Refine Your Technique: 1. Slow Down Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. 2. Use a Binary Solvent System: Dissolve the compound in a minimum of a "good" solvent (e.g., dichloromethane or ethyl acetate) while hot, and then slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[7] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal. |
| Recrystallization: Very low recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used to dissolve the crude material. | Minimize Solvent & Change System: 1. Use Minimum Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound. 2. Choose a Better Solvent: Screen for a solvent in which your compound has high solubility when hot but very low solubility when cold. 3. Improve Recovery: Ensure the solution is thoroughly cooled (e.g., in an ice bath for 30-60 minutes) before filtering to maximize precipitation. |
| General: The purified product's color darkens or purity decreases upon storage. | The compound is degrading due to exposure to air, moisture, or light. The α-chloro ketone can be reactive. | Implement Proper Storage: Store the final, dry product in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light (amber vial or stored in the dark), and at a low temperature (e.g., in a refrigerator or freezer at -20°C). |
Visualized Workflows & Data Tables
General Purification Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Data Tables for Practical Application
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Eluent System (Starting Point) | Modifier |
| TLC | Silica Gel 60 F254 | Hexane : Ethyl Acetate (9:1 to 7:3 v/v) | N/A |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane : Ethyl Acetate | 0.5% Triethylamine (TEA) |
Note: The optimal ratio should be determined by TLC analysis first. A procedure for a related chloroacetyl compound used 20% ethyl acetate in hexane.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Comments |
| Alcohols | Isopropanol, Ethanol | Use with caution due to potential reactivity. Good for moderately polar compounds. |
| Esters | Ethyl Acetate | A good starting point, often used in combination with alkanes. |
| Ketones | Acetone | Tends to be a very strong solvent; likely needs an anti-solvent.[7] |
| Halogenated | Dichloromethane (DCM) | Good "good" solvent in a binary pair with an alkane. |
| Alkanes | Hexane, Heptane | Excellent "poor" solvents (anti-solvents) to induce precipitation. |
| Aromatic | Toluene | Can be effective for compounds that are difficult to crystallize. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis:
-
Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small sample of your crude material in DCM or ethyl acetate.
-
Spot the TLC plate and elute.
-
Identify the solvent system that gives your product an Rf of ~0.2-0.3. This will be your starting eluent for the column.
-
-
Column Preparation:
-
Select an appropriately sized column for your sample amount (typically use a 1:50 to 1:100 ratio of sample weight to silica gel weight).
-
Prepare your eluent. Crucially, add 0.5-1% triethylamine (TEA) to the entire batch of solvent to prevent streaking.[6]
-
Pack the column using the "slurry" method with your chosen eluent. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and viewing under UV light.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a single solvent from Table 2 to each tube.
-
Observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
For binary systems, dissolve the compound in a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexane) dropwise until turbidity persists.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the material. Keep the solution at or near its boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under high vacuum.
-
References
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Asnawi, A. S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Applied Pharmaceutics, 13(3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Bayer AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (WO1997023469A1). Google Patents.
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]
- Sumitomo Chemical Company. (2007). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (US20070149785A1). Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]
-
S.L.C. s.r.l. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from [Link]
-
Bailey, R., & Cessna, A. J. (2007). Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. Journal of Agricultural and Food Chemistry, 55(5), 1664-1670. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone. Retrieved from [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. kuey.net [kuey.net]
- 3. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
Common side reactions and byproducts in 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. We understand that synthesizing heteroaromatic ketones can present unique challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and understand the critical parameters of this reaction.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to approach this experiment with confidence.
Q1: What is the primary reaction mechanism for the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone?
The synthesis is typically achieved via a Friedel-Crafts acylation reaction. This is a classic electrophilic aromatic substitution (EAS) mechanism.[1] In this process, the 2-chlorothiazole ring acts as the aromatic nucleophile, and an acylium ion, generated from chloroacetyl chloride and a Lewis acid catalyst, serves as the electrophile. The reaction results in the formation of a new carbon-carbon bond at the 5-position of the thiazole ring.
Q2: Why is a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), required?
A strong Lewis acid is essential for generating the highly reactive electrophile, the acylium ion . Chloroacetyl chloride itself is not electrophilic enough to react with the electron-deficient 2-chlorothiazole ring. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[2] Due to the formation of a complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion.[3]
Q3: What are the critical reaction parameters that must be strictly controlled?
Success in this synthesis hinges on the meticulous control of three key parameters:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents or solvent will hydrolyze the catalyst, rendering it inactive and halting the reaction. It is imperative to use dry solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The reaction is highly exothermic. Poor temperature control can lead to the formation of dark, tarry decomposition products and a range of unwanted side reactions. The initial complex formation and the reaction itself should be conducted at low temperatures (typically 0 °C to room temperature).
-
Stoichiometry: As the ketone product forms a stable complex with the Lewis acid, more than a full equivalent of the catalyst relative to the 2-chlorothiazole substrate is often necessary to drive the reaction forward.[3]
Troubleshooting Guide: Common Side Reactions & Byproducts
This section is dedicated to solving specific problems you may encounter during the synthesis.
Q1: My reaction resulted in a very low yield or did not proceed at all. What are the likely causes?
Several factors can lead to low or no conversion. A logical troubleshooting process is essential.
Causality Analysis:
-
Inactive Catalyst: This is the most common failure point. Aluminum chloride that has been improperly stored or handled can absorb atmospheric moisture and lose its activity.
-
Deactivated Substrate: 2-Chlorothiazole is an electron-deficient (deactivated) aromatic ring due to the electron-withdrawing effects of both the chlorine atom and the heterocyclic nitrogen. Deactivated rings are inherently less reactive in Friedel-Crafts acylations.
-
Insufficient Catalyst: Using only a catalytic amount of AlCl₃ is often insufficient because the product ketone will coordinate with the catalyst, effectively removing it from the reaction cycle.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low yield issues.
Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a clean product. Why did this happen?
The formation of tar is a clear indication of decomposition or polymerization, which typically arises from poor temperature control.
Causality Analysis:
-
Exothermic Reaction: The complexation of the Lewis acid with the reagents is highly exothermic. If reagents are mixed too quickly or without adequate cooling, localized "hot spots" can form, leading to thermal degradation.
-
Product Reactivity: The product, an α-haloketone, is itself a reactive molecule. At elevated temperatures, it can potentially self-condense or participate in other side reactions, leading to polymeric byproducts.
Preventative Protocol:
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a dropping funnel.
-
Cooling: Place the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
-
Reagent Addition: Suspend the aluminum chloride in a dry, inert solvent (e.g., dichloromethane). Slowly add the chloroacetyl chloride via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Substrate Addition: After the initial complex has formed (typically after 15-20 minutes of stirring), add the 2-chlorothiazole dropwise over 30-60 minutes, again maintaining strict temperature control.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C or slowly warming to room temperature) while monitoring its progress with TLC.
Q3: My TLC analysis shows multiple product spots. What are the potential byproducts?
While Friedel-Crafts acylation is known for producing mono-acylated products, the complexity of the heteroaromatic substrate can lead to impurities.[3]
Potential Byproducts and Side Reactions:
| Byproduct/Impurity | Formation Mechanism | How to Mitigate |
| Positional Isomer (4-acylated) | Electrophilic attack at the C4 position of the thiazole ring. While C5 is generally favored, some C4 substitution can occur under certain conditions. | Maintain low reaction temperatures. The regioselectivity of Friedel-Crafts reactions is often temperature-dependent. |
| Di-acylated Product | A second acylation event on the product ring. This is less likely than in alkylations because the first acyl group is deactivating, but it can occur under harsh conditions. | Use a moderate excess of the 2-chlorothiazole substrate relative to the chloroacetyl chloride to favor mono-substitution. |
| Hydrolyzed Chloroacetyl Chloride | Reaction of the acyl chloride with trace moisture to form chloroacetic acid. | Ensure strictly anhydrous conditions. |
| Self-condensation Products | The α-haloketone product can react with itself or other nucleophiles present in the mixture, especially if the temperature is too high or the reaction time is too long. | Keep reaction times to a minimum once TLC shows consumption of the starting material. Proceed to work-up promptly. |
Reaction Mechanism: Main vs. Side Reaction
Caption: Simplified reaction pathway showing desired product and potential isomer.
Q4: I am having difficulty with the aqueous work-up. The product seems to be trapped in the aqueous layer or forms an emulsion.
This is a common issue related to the stable complex formed between the ketone product and the aluminum chloride catalyst.
Causality Analysis:
The oxygen atom of the product's carbonyl group acts as a Lewis base, forming a strong coordinate bond with the AlCl₃. This complex is often a solid or a gummy material that is sparingly soluble in common organic solvents and can trap the desired product.
Validated Work-up and Purification Protocol:
-
Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (approx. 1 M final concentration). While vigorously stirring the ice/acid mixture, slowly pour the entire cold reaction mixture into it. The acid is crucial for protonating the complex and breaking it down.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
1 M HCl (to remove any remaining aluminum salts)
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is often impure.
-
Recrystallization: A mixture of ethanol and water or hexanes and ethyl acetate is often effective for purification.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography with a gradient elution of hexanes and ethyl acetate.
-
References
- Google Patents.Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone.
- Benchchem.Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone.
- Sigma-Aldrich.
- NROChemistry.Friedel-Crafts Reactions.
- Benchchem.Synthesis of Heterocyclic Compounds from 2-Chloro-1-(2,4,5-trichlorophenyl)
- Organic Chemistry Portal.
- Master Organic Chemistry.EAS Reactions (3)
Sources
Storage and stability issues of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Technical Support Center: 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Welcome to the technical resource center for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CCT-ethanone), a key intermediate in pharmaceutical and agrochemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this reactive compound.
The unique structure of CCT-ethanone, featuring a reactive α-chloro ketone adjacent to a 2-chlorothiazole ring, makes it a versatile synthetic building block. However, these same features contribute to its specific stability and handling requirements. This document provides in-depth, experience-based answers to frequently asked questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common inquiries regarding the proper storage and inherent stability of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Q1: What are the optimal long-term storage conditions for CCT-ethanone?
A1: Based on its chemical structure as a reactive α-chloro ketone, the following conditions are recommended to ensure long-term stability and purity.
-
Temperature: For long-term storage, maintain the compound at -20°C . For short-term use (days to weeks), storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . The α-chloro ketone moiety can be sensitive to moisture and oxygen over extended periods.
-
Light: Protect the compound from light by using an amber vial or by storing the container in a dark place. Thiazole rings can be susceptible to photodegradation.[1]
-
Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture ingress and potential reaction with container materials. One supplier recommends storing the container tightly closed in a dry, cool, and well-ventilated place.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) | 2-8°C (Short-term) | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents slow oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light (Amber vial) | Thiazole rings can be susceptible to UV-induced degradation.[1] |
| Container | Tightly sealed, inert material | Prevents contamination and degradation from environmental factors. |
Q2: My CCT-ethanone has developed a slight yellow or brownish tint. Is it still usable?
A2: A change in color often indicates the formation of degradation products. While minor discoloration may not significantly impact reactions where the crude product is purified, it is a sign of instability. The primary cause is often exposure to light, air (oxidation), or moisture (hydrolysis).
Recommendation: Before use, assess the purity of the discolored material using an appropriate analytical method like HPLC or ¹H NMR. If significant impurity peaks are detected (>5%), purification by recrystallization or column chromatography may be necessary. For high-stakes experiments, such as GMP synthesis, using a fresh, pure lot is strongly advised.
Q3: What are the primary degradation pathways for CCT-ethanone?
A3: The molecule has two primary points of vulnerability: the α-chloro ketone functional group and the 2-chlorothiazole ring.
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the α-chloro ketone to the corresponding α-hydroxy ketone, 2-Hydroxy-1-(2-chloro-thiazol-5-yl)-ethanone. This reaction is accelerated by the presence of water and can be catalyzed by both acids and bases.
-
Photodegradation: Thiazole rings, particularly those with aromatic character, can undergo degradation upon exposure to UV light.[1] The mechanism can be complex, potentially involving reactions with singlet oxygen, leading to ring cleavage or rearrangement.[1]
-
Nucleophilic Substitution: While this is the desired reactivity in synthesis, unintended reactions with nucleophilic impurities (e.g., water, alcohols from solvents, or amines) during storage can lead to degradation. The chlorine on the thiazole ring is generally less reactive to nucleophilic substitution than the α-chloro group.[3]
Section 2: Troubleshooting Experimental Issues
This section provides guidance for overcoming common problems encountered during reactions involving CCT-ethanone.
Q4: My reaction with a primary/secondary amine nucleophile is showing low yield and multiple spots on TLC. What is happening?
A4: This is a frequent issue when working with bifunctional reagents like CCT-ethanone. Several side reactions can occur.
-
Cause 1: Over-alkylation. If your amine nucleophile has N-H protons, the initial product is a secondary amine, which can then react with a second molecule of CCT-ethanone, leading to a tertiary amine byproduct.
-
Cause 2: Reaction with Base. The α-proton of the resulting keto-amine product is acidic. A strong base can deprotonate it, potentially leading to self-condensation or other side reactions.
-
Cause 3: Competing Elimination. While less common with amines, using a sterically hindered or strong base can promote the elimination of HCl to form an α,β-unsaturated ketone, a common reaction for α-halo ketones.[4]
Troubleshooting Workflow:
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Eluent System: A good starting point is a mixture of non-polar and polar solvents, such as Hexanes:Ethyl Acetate or Dichloromethane:Methanol . A typical ratio to start with is 7:3 or 9:1, respectively.
-
Visualization: CCT-ethanone has a UV-active chromophore. Visualize the TLC plate under a UV lamp at 254 nm . You can also use a potassium permanganate (KMnO₄) stain, as the ketone and thiazole moieties may react.
-
Interpretation: The starting material, CCT-ethanone, is relatively non-polar. The product, especially after reaction with a polar nucleophile like an amine or alcohol, will typically have a lower Rf value (be more polar). A successful reaction will show the consumption of the starting material spot and the appearance of a new, lower spot for the product.
Q6: I am struggling with purifying the final product. What purification strategies do you recommend?
A6: The choice of purification depends on the nature of the product and impurities.
-
Aqueous Workup: After the reaction, a standard aqueous workup is often necessary. Quench the reaction with water or a mild acid/base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is the most common method for purifying products derived from CCT-ethanone.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Use the eluent system you optimized for TLC analysis. A gradient elution, starting with a higher ratio of the non-polar solvent and gradually increasing the polar solvent, often gives the best separation.
-
-
Recrystallization: If your product is a solid and has moderate to high purity after workup (>90%), recrystallization can be a highly effective and scalable purification method. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for the reaction of CCT-ethanone with a primary or secondary amine. Note: This is a generalized protocol and may require optimization for specific substrates.[5]
Materials:
-
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup.
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 eq) and the anhydrous solvent (e.g., acetonitrile).
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.
-
In a separate flask, dissolve CCT-ethanone (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the CCT-ethanone solution dropwise to the stirring amine/base suspension over 10-15 minutes. An ice bath can be used to control any initial exotherm.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. Gentle heating (40-50°C) may be required if the reaction is slow.
-
Upon completion (disappearance of CCT-ethanone by TLC), filter off the inorganic base.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and purify the crude product by column chromatography or recrystallization as described in Q6 .
Protocol 2: Purity Assessment by HPLC
This provides a starting point for developing an HPLC method to assess the purity of CCT-ethanone.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 270 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Acetonitrile or Methanol to ~1 mg/mL |
References
-
Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. (2017). Molecules. Available at: [Link]
-
Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (n.d.). Photochemistry and Photobiology. Available at: [Link]
-
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone;1263378-88-6 - LookChem. (n.d.). Available at: [Link]
-
2-chlorothiazole - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Available at: [Link]
-
Alpha Halogenation of Ketones. (2018). YouTube. Available at: [Link]
-
A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. (n.d.). ResearchGate. Available at: [Link]
-
Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals. (2002). Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Welcome to the technical support center for the crystallization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful purification of this key synthetic intermediate.
Introduction to Crystallization Challenges
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, a heterocyclic ketone, is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product. Crystallization is the primary method for its purification; however, like many organic compounds, its crystallization can present challenges. This guide provides a systematic approach to troubleshooting common issues and understanding the underlying principles to achieve consistent and high-quality crystalline material.
Troubleshooting Guide: From Oiling Out to Polymorphs
This section addresses common problems encountered during the crystallization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in a question-and-answer format, providing both the "why" and the "how-to" for each solution.
Question 1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[1] This is a common issue with organic compounds, particularly when the solution is highly concentrated or cooled too rapidly. The resulting oil can trap impurities, defeating the purpose of crystallization.
Causality and Solution Workflow:
-
High Concentration: The most common cause is a supersaturated solution where the concentration of the solute is too high for crystals to form in an orderly lattice.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. Allow the solution to cool more slowly. Using a larger volume of solvent will decrease the saturation point at a given temperature.
-
-
Rapid Cooling: Quick cooling does not provide sufficient time for the molecules to align into a crystal lattice, leading to the formation of an amorphous oil.
-
Solution: Insulate the crystallization flask to slow down the cooling rate. A Dewar flask or simply wrapping the flask in glass wool or a towel can be effective.
-
-
-
Solution: Select a solvent with a lower boiling point. If using a mixed solvent system, adjusting the ratio to lower the overall boiling point can be beneficial.
-
Troubleshooting Flowchart for "Oiling Out"
Caption: A workflow for troubleshooting the "oiling out" phenomenon.
Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This could be due to using too much solvent or the inherent solubility of the compound.
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a template for further crystallization.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute. This can be done by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and impurity inclusion.
-
Antisolvent Addition: If you are using a single solvent, you can try adding a miscible "antisolvent" – a solvent in which your compound is insoluble. Add the antisolvent dropwise to the cooled solution until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the cloudiness before allowing it to stand.
Question 3: The crystallization yields are consistently low. How can I improve the recovery of my product?
Answer: Low yields can result from several factors, including excessive solvent usage, premature crystallization during filtration, or incomplete crystallization.
Maximizing Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This will ensure the solution becomes supersaturated upon cooling, maximizing crystal formation.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing out on the filter.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
Question 4: I suspect my crystals are not pure. How can I assess the purity and what are the likely impurities?
Answer: The purity of your crystalline product is critical. Several analytical techniques can be employed to assess purity. Potential impurities in the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone can include unreacted starting materials or byproducts from side reactions.
Purity Assessment and Common Impurities:
| Analytical Technique | Information Provided |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
| Thin Layer Chromatography (TLC) | A single spot on the TLC plate is indicative of a pure compound. Multiple spots suggest the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity by separating the main compound from any impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify and quantify impurities with distinct NMR signals. |
Potential Impurities:
Based on the synthesis of related chlorothiazole derivatives, potential impurities could include:
-
Unreacted Starting Materials: Such as 2,5-dichlorothiazole and chloroacetyl chloride.
-
Byproducts: From side reactions, which could include other chlorinated species or polymeric material.
Solution: If impurities are detected, a second recrystallization is often necessary. If the impurities have significantly different polarities, column chromatography may be required prior to the final crystallization.
Question 5: I have obtained two different crystal forms with different properties. What is happening?
Answer: You are likely observing polymorphism , which is the ability of a compound to exist in more than one crystalline form.[1][3] Polymorphs have the same chemical composition but different crystal lattice arrangements, which can affect their physical properties such as melting point, solubility, and stability. The formation of a specific polymorph can be influenced by factors like the crystallization solvent, cooling rate, and temperature.
Managing Polymorphism:
-
Consistent Crystallization Protocol: To obtain a consistent crystal form, it is crucial to strictly control the crystallization parameters (solvent, temperature, cooling rate).
-
Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize and differentiate the polymorphs.
-
Thermodynamic vs. Kinetic Polymorph: One polymorph is typically the most thermodynamically stable, while others may be metastable (kinetically favored). The metastable form may convert to the stable form over time. It is generally desirable to isolate the most stable polymorph for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone?
A1: Based on literature for the purification of similar 2-chlorothiazole derivatives, ethanol or a mixed solvent system of ethanol and water are good starting points.[4][5] The ideal solvent should dissolve the compound when hot but have low solubility when cold. A systematic solvent screening with small amounts of the compound is recommended to find the optimal solvent or solvent mixture. A good rule of thumb is to choose a solvent with similar polarity to the compound.
Q2: How much solvent should I use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent that completely dissolves the crude product. This creates a saturated solution upon cooling, which is necessary for good crystal yield. A good starting point is to add small portions of the boiling solvent to the compound until it just dissolves.
Q3: Is it necessary to use activated charcoal during recrystallization?
A3: Activated charcoal is used to remove colored impurities. If your solution of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is colored, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it. However, use it sparingly, as it can also adsorb some of your desired product, reducing the yield.
Q4: What is the purpose of washing the crystals after filtration?
A4: Washing the crystals with a small amount of ice-cold solvent is crucial to remove any residual mother liquor that may contain dissolved impurities. Using cold solvent minimizes the loss of your purified product.
Q5: How should I dry the purified crystals?
A5: After washing, the crystals should be dried thoroughly to remove any residual solvent. This can be done by air drying on a watch glass (if the solvent is volatile) or, more effectively, by drying in a vacuum oven at a temperature well below the compound's melting point.
Experimental Protocol: Recrystallization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
This protocol is a general guideline based on the recrystallization of similar compounds. Optimization may be required based on the purity of the starting material and the scale of the experiment.
Materials and Equipment:
-
Crude 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by rinsing with a small amount of hot ethanol. Filter the hot solution quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, refer to the troubleshooting section on inducing crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol or an ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a modest temperature (e.g., 40°C).
Crystallization Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
References
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules. [Link]
-
PubChem. 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MDPI. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. [Link]
-
CrystEngComm. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... [Link]
-
MDPI. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. [Link]
-
PMC. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. [Link]
-
PubChem. 2-Chlorothiazole. [Link]
-
MDPI. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. [Link]
-
PMC. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. [Link]
Sources
Identification of impurities in 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone samples
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the identification of impurities in 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone samples. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower users in their analytical endeavors.
Introduction: The Criticality of Impurity Profiling
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, qualification, and control of impurities in drug substances and their intermediates.[2][3] This guide provides a systematic approach to identifying and troubleshooting these impurities.
Understanding Potential Impurities
Impurities are not just random chemical noise; they are logical consequences of the synthetic route, storage conditions, and inherent stability of the molecule. Understanding their origin is the first step in effective identification.
Types of Impurities: According to ICH guidelines, impurities are broadly classified into three categories:
-
Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or degradation-related.
-
Inorganic Impurities: Often originating from catalysts and reagents.
-
Residual Solvents: Solvents used during the synthesis or purification process.
Caption: Classification of impurities based on ICH guidelines.
Common Process-Related Impurities: The synthesis of thiazole-containing compounds, such as the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone with a thioamide.[4] Potential impurities could arise from:
-
Over-chlorination: The synthesis of the starting material may result in di- or tri-chlorinated ketone species.[5]
-
Unreacted Starting Materials: Residual thioamides or precursors to the α-chloro ketone fragment.
-
Side-Reaction Products: Isomeric thiazoles or products from undesired cyclization pathways.[6]
Degradation Pathways: Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions (acid, base, oxidation, heat, light).[7] For 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, potential degradation pathways include:
-
Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, which would yield the corresponding hydroxyacetyl derivative.
-
Oxidation: The thiazole ring's sulfur atom can be oxidized.[8]
Analytical & Troubleshooting Guide (Q&A Format)
This section provides practical, issue-focused guidance for the most common analytical techniques used in impurity profiling.[1][9]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for impurity quantification due to its robustness and sensitivity.
Q1: I'm not getting good separation between my main peak and an unknown impurity. What should I do?
Answer: Poor resolution is a common issue. The cause is often insufficient difference in the partitioning of the analytes between the stationary and mobile phases.
-
Scientific Rationale: Chromatographic separation relies on the differential affinity of compounds for the stationary phase (e.g., C18) and the mobile phase. To improve resolution, you must alter these affinities.
-
Troubleshooting Steps:
-
Modify Mobile Phase Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time increases the interaction time with the stationary phase, allowing for better separation of closely eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. Methanol and acetonitrile have different selectivities and can alter the elution order and resolution of your compounds.
-
Adjust pH: The thiazole ring contains a nitrogen atom that can be protonated.[10] Modifying the mobile phase pH can change the ionization state of your main compound and certain impurities, drastically altering their retention and improving separation. Start with a buffer like phosphate or acetate.
-
Try a Different Stationary Phase: If mobile phase optimization fails, the C18 column may not be the optimal choice. Consider a phenyl-hexyl column for potential π-π interactions or a polar-embedded column for different selectivity.
-
Q2: My impurity peak is very broad or tailing. How can I fix this?
Answer: Peak tailing is often caused by secondary interactions or column issues.
-
Scientific Rationale: Ideal chromatography involves a single, uniform interaction between the analyte and the stationary phase. Tailing occurs when there are secondary, undesirable interactions (e.g., basic impurities interacting with acidic silanol groups on the silica backbone) or issues with the flow path.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Un-ionized basic compounds can interact strongly with residual silanol groups on the column packing. Adjusting the pH to ensure the analyte is in a single ionic form can create sharper peaks.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" to minimize exposed silanols, but specialized base-deactivated columns offer superior performance for basic compounds.
-
Lower Sample Concentration: Column overload is a frequent cause of peak asymmetry. Try diluting your sample by a factor of 10.
-
Inspect for System Voids: A void at the head of the column or a blocked frit can disrupt the sample band, leading to poor peak shape. Try reversing and flushing the column (if the manufacturer allows) or replacing it.
-
| Parameter | Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A good general-purpose column for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to suppress silanol interactions and ensure consistent protonation. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV Diode Array Detector (DAD) | DAD allows for peak purity analysis and determination of optimal wavelength.[11] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Caption: A typical starting HPLC-UV method for impurity profiling. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities, particularly residual solvents and certain process-related impurities.[12]
Q1: I suspect a residual solvent impurity, but I don't see a peak in my GC-MS. Why?
Answer: This could be due to insufficient volatility, inadequate concentration, or an inappropriate injection method.
-
Scientific Rationale: GC requires the analyte to be volatile enough to exist in the gas phase under the analysis conditions. For trace-level analysis, direct injection may not be sensitive enough.
-
Troubleshooting Steps:
-
Use Headspace Analysis: For residual solvents, static headspace is the preferred injection technique. It involves heating the sample in a sealed vial and injecting only the vapor phase, which concentrates volatile analytes and protects the GC system from non-volatile matrix components.[12]
-
Increase Injection Temperature: A higher inlet temperature can help volatilize less volatile compounds. However, be cautious not to exceed the thermal stability limit of your primary compound, as this could create degradation artifacts.
-
Check for Active Sites: The GC liner and column can have "active sites" that irreversibly adsorb certain compounds. Using a deactivated liner and column is crucial.
-
Q2: How can I confirm the identity of a peak I see in my GC-MS total ion chromatogram (TIC)?
Answer: Mass spectral matching is the primary method for identification.
-
Scientific Rationale: The mass spectrometer fragments molecules in a reproducible way, creating a "fingerprint" mass spectrum. This spectrum can be compared to libraries of known spectra for identification.
-
Troubleshooting Steps:
-
Library Search: Compare the acquired mass spectrum against a commercial library like NIST or Wiley. A high match factor (>800) provides a good tentative identification.
-
Confirm with a Reference Standard: The definitive way to confirm an identity is to inject a pure reference standard of the suspected impurity and verify that it has the same retention time and mass spectrum.
-
Examine Isotope Patterns: For chlorinated compounds like 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone and its related impurities, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a characteristic pattern in the mass spectrum. Verify that the molecular ion and fragment ions exhibit this pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the definitive structural elucidation of unknown impurities, especially when they can be isolated.[1]
Q: I have isolated an unknown impurity. How can I use NMR to determine its structure?
Answer: A suite of 1D and 2D NMR experiments can piece together the molecular structure.
-
Scientific Rationale: NMR provides information on the chemical environment of specific nuclei (typically ¹H and ¹³C) and their connectivity.
-
Troubleshooting & Workflow:
-
¹H NMR: This is the starting point. It tells you the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting pattern). For example, a modification on the chloroacetyl group would likely alter the chemical shift and splitting of the methylene (-CH₂-) protons.
-
¹³C NMR / DEPT: This reveals the number of different types of carbon atoms. A DEPT experiment further distinguishes between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., are on adjacent carbons). It's excellent for tracing out spin systems within the molecule.
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing you to assign which proton signal corresponds to which carbon signal.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (typically 2-3 bonds) between protons and carbons. It is the key experiment for piecing together different molecular fragments and establishing the overall carbon skeleton.
-
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying an unknown impurity detected in a sample.
Caption: A decision workflow for impurity identification and characterization.
Frequently Asked Questions (FAQs)
Q: What are the typical identification and qualification thresholds for impurities?
A: The thresholds are defined by the ICH Q3A (R2) guideline and are based on the Maximum Daily Dose (MDD) of the final drug substance. It is crucial to consult the latest version of the guideline for definitive values.[2][13]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake | |||
| Caption: ICH Q3A(R2) Impurity Thresholds.[13] |
Q: An impurity has been identified. What are the next steps?
A: Once an impurity is structurally confirmed and is above the qualification threshold, you must assess its safety.[14] This can be done by:
-
Reviewing existing literature to see if the impurity has been studied before.
-
Including the impurity in toxicology studies. If batches of the API used in previous safety studies contained the impurity at or above the proposed specification level, the impurity is considered qualified.[15]
-
If the impurity is also a significant metabolite in animal or human studies, it is generally considered qualified.[14]
Q: Can I use a relative response factor (RRF) from my UV detector for an uncharacterized impurity?
A: For reporting levels of an uncharacterized impurity before its structure is known, an RRF of 1.0 is typically assumed. However, this is a significant assumption, as different chromophores can lead to vastly different UV responses. Once the impurity is identified and a reference standard is available, a specific RRF must be determined and used for accurate quantification.
References
- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). U.S.
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
- Thiazole synthesis. Organic Chemistry Portal.
- Hantzsch thiazole synthesis - labor
- ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency.
- Thiazole. Wikipedia.
- Guidance for Industry - Q3A Impurities in New Drug Substances. U.S.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
Sources
- 1. rroij.com [rroij.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. biomedres.us [biomedres.us]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. m.youtube.com [m.youtube.com]
Challenges in scaling up the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to address the common and complex challenges encountered during the scale-up of this critical synthesis. This resource is structured in a practical question-and-answer format to provide direct and actionable solutions to issues that may arise during your experimental work. Our goal is to equip you with the knowledge to not only troubleshoot problems but also to understand the underlying chemical principles, ensuring a robust and scalable synthetic process.
I. Understanding the Core Synthesis: Friedel-Crafts Acylation of 2-Chlorothiazole
The synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone typically proceeds via a Friedel-Crafts acylation of 2-chlorothiazole with chloroacetyl chloride, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction, while straightforward in principle, presents several challenges, particularly during scale-up.[2]
Caption: General workflow for the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and scale-up of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
A. Reaction Initiation and Control
Q1: My reaction is not starting, or the conversion is very low. What are the likely causes?
A1: Low or no conversion in a Friedel-Crafts acylation is a common issue, often stemming from the deactivation of the catalyst or issues with the reactants.
-
Moisture Contamination: Aluminum chloride is extremely sensitive to moisture. Any water in your reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Troubleshooting:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they should be freshly distilled over an appropriate drying agent.
-
Use a fresh, unopened container of high-purity anhydrous aluminum chloride.
-
-
-
Poor Quality of 2-Chlorothiazole: The purity of your starting material is critical. Impurities can inhibit the reaction.
-
Troubleshooting:
-
Analyze the purity of your 2-chlorothiazole by GC or NMR before use.
-
If necessary, purify the 2-chlorothiazole by distillation.
-
-
-
Deactivated Aromatic Ring: While the thiazole ring is generally susceptible to electrophilic substitution, the presence of the electron-withdrawing chloro group at the 2-position deactivates the ring.[3] This can make the reaction sluggish.
-
Troubleshooting:
-
Ensure you are using a sufficient catalyst loading. Due to the deactivating nature of the chloro group, a stoichiometric amount or even a slight excess of AlCl₃ may be necessary.[2]
-
Consider a higher reaction temperature, but monitor carefully for byproduct formation.
-
-
Q2: The reaction is highly exothermic and difficult to control, especially on a larger scale. How can I manage the temperature?
A2: The formation of the acylium ion and the subsequent acylation are highly exothermic processes.[4] Uncontrolled exotherms can lead to side reactions, reduced yield, and safety hazards.
-
Controlled Addition: The rate of addition of the reactants is crucial for managing the exotherm.
-
Troubleshooting Protocol:
-
Cool the suspension of aluminum chloride in the inert solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0-5 °C in an ice bath.
-
Slowly add the chloroacetyl chloride dropwise to the AlCl₃ suspension, maintaining the temperature below 10 °C.
-
After the formation of the acylium ion complex, slowly add the 2-chlorothiazole, again ensuring the temperature does not rise uncontrollably.
-
-
-
Efficient Heat Transfer: As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Troubleshooting:
-
Use a reactor with a jacketed cooling system and an efficient overhead stirrer to ensure good mixing and heat transfer.
-
For very large-scale reactions, consider a continuous flow setup, which offers superior heat and mass transfer.
-
-
B. Byproduct Formation and Selectivity
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A3: While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur, particularly with heteroaromatic substrates.
-
Isomer Formation: Acylation of 2-chlorothiazole can potentially occur at different positions on the thiazole ring. The desired product is the 5-acylated isomer.
-
Troubleshooting:
-
The regioselectivity of the acylation is influenced by the reaction conditions. Lower temperatures generally favor the thermodynamically more stable product. Maintain strict temperature control throughout the reaction.
-
-
-
Bis-acylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times, or a large excess of the acylating agent) can lead to the formation of di-acylated byproducts.[5]
-
Troubleshooting:
-
Use a stoichiometry of approximately 1:1:1 for 2-chlorothiazole, chloroacetyl chloride, and aluminum chloride.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC, HPLC, or TLC) and stop the reaction once the starting material is consumed.
-
-
-
Decomposition of 2-Chlorothiazole: Thiazole rings can be unstable under strongly acidic conditions and high temperatures.
-
Troubleshooting:
-
Avoid excessively high reaction temperatures.
-
Minimize the reaction time.
-
-
Quantitative Data on Byproduct Formation (Illustrative)
| Parameter | Condition A (Optimized) | Condition B (Non-Optimized) |
| Temperature | 0-10 °C | 40-50 °C |
| Desired Product Yield | 85% | 55% |
| Isomeric Impurity | < 2% | 10% |
| Bis-acylated Impurity | < 1% | 5% |
| Decomposition Products | ~1% | >10% |
C. Work-up and Purification
Q4: The work-up procedure is problematic, with emulsion formation and difficulties in isolating the product. What are the best practices for a scalable work-up?
A4: The work-up of a Friedel-Crafts acylation involves quenching the reaction to decompose the aluminum chloride complexes, which is also a highly exothermic process.
-
Quenching: The product forms a stable complex with AlCl₃ that needs to be hydrolyzed.
-
Troubleshooting Protocol:
-
Prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. Never add water or ice to the reaction mixture , as this can cause a violent, uncontrolled reaction.[6]
-
The acid helps to keep the aluminum salts dissolved in the aqueous phase.
-
-
-
Emulsion Formation: The formation of aluminum hydroxides during quenching can lead to persistent emulsions during the extraction phase, making separation difficult.
-
Troubleshooting:
-
The use of acidic water for quenching helps to minimize the formation of insoluble aluminum hydroxides.
-
If an emulsion forms, adding a small amount of a saturated salt solution (brine) can help to break it.
-
Allowing the mixture to stand for an extended period may also aid in phase separation.
-
-
-
Purification: The crude product will likely contain unreacted starting materials, byproducts, and residual solvent.
-
Troubleshooting:
-
Distillation: Vacuum distillation is a common method for purifying the product on a larger scale.
-
Crystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent system can be an effective purification method.
-
Chromatography: While useful at the lab scale, column chromatography is generally not practical for large-scale industrial purification.
-
-
Caption: Troubleshooting decision tree for the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
D. Scale-up and Industrial Considerations
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: Scaling up any chemical process introduces new safety challenges. For this synthesis, the primary hazards are associated with the reagents and the reaction itself.
-
Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[7] It is also toxic if inhaled or absorbed through the skin.[8]
-
Safety Precautions: Always handle chloroacetyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.
-
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and hydrogen chloride gas.[6]
-
Safety Precautions: Handle in a dry environment (e.g., a glove box for small quantities) and avoid contact with skin and eyes.
-
-
Exothermic Reactions: As discussed, both the reaction and the quenching step are highly exothermic.
-
Safety Precautions: Ensure the reactor is equipped with adequate cooling and an emergency quenching plan is in place. Never leave a large-scale reaction unattended.
-
-
Waste Disposal: The reaction generates a significant amount of acidic aluminum-containing aqueous waste.
-
Safety Precautions: Neutralize the acidic waste carefully before disposal, following all local environmental regulations. There are methods for the treatment and disposal of waste anhydrous aluminum chloride.[9]
-
Q6: Are there any "greener" or more sustainable alternatives to the traditional Friedel-Crafts acylation with AlCl₃?
A6: The large amount of AlCl₃ required and the subsequent waste generation are significant drawbacks of the traditional method. Research into more sustainable alternatives is ongoing.
-
Catalytic Friedel-Crafts Acylation: While challenging, the use of catalytic amounts of Lewis acids is a major goal. Some metal triflates have shown promise as catalysts for the acylation of heteroaromatics.[10]
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, can simplify catalyst separation and recovery, reducing waste.
-
Continuous Flow Synthesis: As mentioned, continuous flow processing can improve safety and efficiency, and potentially reduce waste by allowing for better control over reaction parameters and easier integration of catalyst recycling loops.
III. Detailed Experimental Protocols
A. Lab-Scale Synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with all necessary safety precautions in place.
Materials:
-
2-Chlorothiazole (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Anhydrous aluminum chloride (1.1 eq)
-
Anhydrous dichloromethane (or 1,2-dichloroethane)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
Add a solution of 2-chlorothiazole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
IV. References
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. Retrieved from BenchChem Technical Support.
-
Google Patents. (n.d.). CN108164522B - Synthetic method of thiamethoxam. Retrieved from
-
Google Patents. (n.d.). Preparation of 2-chloro-1-(2-chlorothiazol-5-yl) ethanone. Retrieved from
-
Stachulski, A. V., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894–27903.
-
MDPI. (2023). Synthesis of Polyaluminum Chloride Coagulant from Waste Aluminum Foil and Utilization in Petroleum Wastewater Treatment. Retrieved from [Link]
-
Google Patents. (n.d.). CN112934919A - Method for treating waste anhydrous aluminum chloride. Retrieved from
-
Taylor & Francis Online. (2024). Utilization of waste HCl for the manufacturing of aluminum chloride from bauxite. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride? Retrieved from [Link]
-
PPJP ULM. (n.d.). Synthesis of poly aluminium chloride (PAC) from aluminum cable waste through the polymerization process. Retrieved from [Link]
-
Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC advances, 14(38), 27894–27903.
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3480196 A1 - PROCESS FOR THE PREPARATION OF THIAMETHOXAM. Retrieved from [Link]
-
Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC advances, 14(38), 27894–27903.
-
Google Patents. (n.d.). WO2015180585A9 - Method of producing thiamethoxam. Retrieved from
-
Google Patents. (n.d.). CN115385904A - Green synthesis method of thiamethoxam. Retrieved from
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
UMass Lowell. (n.d.). Friedel-Crafts Handout. Retrieved from [Link]
-
Google Patents. (n.d.). CN1327982A - Process for preparing 2-chloro-thiazole compound. Retrieved from
-
Google Patents. (n.d.). CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Retrieved from
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Google Patents. (n.d.). EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Retrieved from [Link]
-
Frontiers. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Retrieved from [Link]
-
Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole. Retrieved from
-
INCHEM. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]
-
Journal of the American Chemical Society. (2010). Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Eureka. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chlorothiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Electrophilic Aromatic Substitution: The Role of Electronically Excited States. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. Retrieved from [Link]
-
National Academy of Sciences. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Degradation pathways of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. This guide is designed to provide expert insights and troubleshooting assistance for your degradation studies. Given the limited direct literature on this specific molecule, this resource leverages data from structurally related compounds, particularly those containing a 2-chloro-thiazole moiety, to provide scientifically grounded advice.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question: I am observing a faster than expected degradation of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in my aqueous buffer solution. What could be the cause?
Answer: Accelerated degradation in aqueous solutions is often linked to the pH of your buffer. While this specific molecule has not been extensively studied, related compounds with a thiazole ring have shown susceptibility to pH-dependent hydrolysis. For instance, isothiazolone biocides are known to be stable in acidic media but degrade more rapidly in alkaline solutions.[1] The rate of degradation increases with a higher pH.[1]
Experimental Causality: The lone pair of electrons on the nitrogen atom in the thiazole ring can be protonated under acidic conditions, which can stabilize the ring. Conversely, under alkaline conditions, the ring may be more susceptible to nucleophilic attack, leading to ring-opening and degradation. The chloroacetyl group is also susceptible to hydrolysis, which can be accelerated under basic conditions.
Troubleshooting Steps:
-
Verify Buffer pH: Calibrate your pH meter and re-verify the pH of your buffer solution.
-
pH Stability Study: Conduct a preliminary experiment to assess the stability of the compound across a range of pH values (e.g., pH 4, 7, and 9) to determine the optimal pH for your experiments.
-
Buffer Selection: Ensure your buffer components are not catalyzing the degradation. Phosphate buffers are generally inert, but other buffers could potentially interact with the compound.
Question: My photolysis experiment is showing a complex mixture of degradation products that are difficult to identify. How can I approach this?
Answer: Photolytic degradation can induce a variety of reactions, including ring cleavage and the formation of volatile products. For example, the photolysis of the related neonicotinoid thiamethoxam, which also contains a thiazole ring, results in significant degradation and the formation of volatile compounds like carbonyl sulfide and isocyanic acid.[2]
Experimental Causality: The energy from UV or visible light can excite the electrons in the molecule, leading to the breaking of chemical bonds. The thiazole ring and the carbon-chlorine bonds are potential sites for photolytic cleavage.
Troubleshooting Steps:
-
Control for Volatiles: Employ a closed system with traps for volatile organic compounds to capture and identify any gaseous degradation products.
-
Time-Course Analysis: Sample at multiple time points to track the appearance and disappearance of intermediates. This can help in elucidating the degradation pathway.
-
LC-MS/MS Analysis: Utilize tandem mass spectrometry to fragment the major degradation products. The fragmentation patterns can provide structural information for identification.
Question: I am attempting to study the microbial degradation of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in a soil slurry, but I am not observing any significant degradation. What factors could be limiting the biodegradation?
Answer: Several factors can limit microbial degradation. The concentration of the compound itself can be a critical factor. Studies on other organic chemicals have shown that at very low concentrations, some compounds may not be readily mineralized by microbial communities.[3] Additionally, the microbial population in your soil sample may not have the necessary enzymes to degrade this specific molecule.
Experimental Causality: Microorganisms often require an acclimation period to induce the production of enzymes capable of degrading a novel substrate. The bioavailability of the compound in the soil matrix can also limit its accessibility to microbes.
Troubleshooting Steps:
-
Enrichment Cultures: Acclimate your microbial population by exposing it to low concentrations of the target compound over an extended period. This can enrich for microorganisms capable of its degradation.
-
Bioaugmentation: Introduce a microbial consortium known to degrade related chlorinated or heterocyclic compounds. For example, Pseudomonas species have been shown to degrade neonicotinoids containing a thiazole moiety.[4][5][6]
-
Optimize Conditions: Ensure that other environmental parameters such as pH, temperature, and nutrient availability are optimal for microbial activity. For instance, a pH of 7 and a temperature of 30°C were found to be optimal for the degradation of clothianidin by Pseudomonas stutzeri.[4][5]
Frequently Asked Questions (FAQs)
What are the likely primary degradation pathways for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone?
Based on its chemical structure and data from related compounds, the primary degradation pathways are expected to be:
-
Hydrolysis: The chloroacetyl group is susceptible to hydrolysis to form a hydroxyacetyl derivative. The thiazole ring may also undergo hydrolytic cleavage, especially under alkaline conditions.
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-Cl bonds and potentially the thiazole ring.
-
Microbial Degradation: Microorganisms may degrade the molecule through various enzymatic reactions, such as dehalogenation and cleavage of the thiazole ring. The degradation of the related compound clothianidin involves N-demethylation and cleavage of the nitroguanidine moiety.[4][6]
How does pH likely affect the stability of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone?
Drawing parallels from isothiazolone biocides, the compound is expected to be more stable in acidic to neutral pH conditions and less stable under alkaline conditions due to increased susceptibility to hydrolysis.[1]
What are the expected major degradation products?
While specific degradation products for this compound are not documented, based on the degradation of related structures, we can hypothesize the formation of:
-
Hydrolysis Product: 2-Hydroxy-1-(2-chloro-thiazol-5-YL)-ethanone.
-
Thiazole Ring Cleavage Products: Smaller, more polar molecules resulting from the breakdown of the thiazole ring.
-
Microbial Metabolites: In microbial systems, dehalogenated and hydroxylated derivatives are possible. For instance, the microbial degradation of clothianidin yields metabolites such as 2-chloro-5-methyl thiazole.[4][5][6]
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
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Prepare Buffers: Prepare a series of sterile aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Spike Compound: Prepare a stock solution of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in a suitable organic solvent (e.g., acetonitrile). Spike the buffer solutions to a final concentration of 10 ppm, ensuring the organic solvent concentration is less than 1%.
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Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
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Sampling: Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
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Analysis: Analyze the concentration of the parent compound and any major degradation products using a suitable analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Aqueous Photolysis Study
-
Prepare Solution: Prepare a solution of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in sterile, buffered water (pH 7) at a concentration of 10 ppm.
-
Irradiation: Place the solution in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Dark Control: Prepare an identical solution and wrap the container in aluminum foil to serve as a dark control.
-
Incubation: Incubate both the irradiated and dark control samples at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples from both setups at various time points.
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Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound and identify photoproducts.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone at 25°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 4 | 0.005 | 138.6 |
| 7 | 0.015 | 46.2 |
| 9 | 0.069 | 10.0 |
Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trend based on related compounds.
Visualizations
Caption: Proposed Hydrolysis Pathway.
Caption: Aqueous Photolysis Experimental Workflow.
References
-
PubChem. 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone. Available from: [Link]
-
Parte, S. G., & Kharat, A. S. (2019). Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. Journal of Environmental and Public Health, 2019, 4807913. Available from: [Link]
-
Thuy, T. T. T., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 12(1), 11. Available from: [Link]
-
Parte, S. G., & Kharat, A. S. (2019). Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. PubMed, 30944570. Available from: [Link]
-
ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Available from: [Link]
-
ResearchGate. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. Available from: [Link]
- Google Patents. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
-
Semantic Scholar. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. Available from: [Link]
-
ResearchGate. The effects of pH on the degradation of isothiazolone biocides. Available from: [Link]
-
Wainwight, M. K., & Mabury, S. A. (2000). Simultaneous derivatization and trapping of volatile products from aqueous photolysis of thiamethoxam insecticide. Journal of Agricultural and Food Chemistry, 48(10), 4879-4883. Available from: [Link]
-
Boethling, R. S., & Alexander, M. (1979). Effect of concentration of organic chemicals on their biodegradation by natural microbial communities. Applied and Environmental Microbiology, 37(6), 1211-1216. Available from: [Link]
-
Zablotowicz, R. M., et al. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Biotechnology, 36(3), 409-421. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous derivatization and trapping of volatile products from aqueous photolysis of thiamethoxam insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of concentration of organic chemicals on their biodegradation by natural microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CAS No: 1263378-88-6)[1]. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for both the synthesis of this key intermediate and its subsequent chemical transformations. The methodologies and principles discussed are grounded in established organic chemistry literature, focusing on catalyst selection, reaction optimization, and byproduct mitigation.
Part 1: Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for preparing 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is the Friedel-Crafts acylation of 2-chlorothiazole with chloroacetyl chloride. This reaction is catalyzed by a Lewis acid. Success hinges on careful control of stoichiometry, temperature, and the exclusion of moisture.
Frequently Asked Questions (FAQs): Synthesis
Q1: Which Lewis acid is the most effective catalyst for the Friedel-Crafts acylation of 2-chlorothiazole?
A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and potent Lewis acid for Friedel-Crafts acylations due to its strong ability to polarize the acyl chloride, generating a highly electrophilic acylium ion intermediate. However, its high reactivity can sometimes lead to side reactions. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective alternatives, potentially offering milder reaction conditions and different selectivity profiles. The choice of catalyst should be guided by initial screening experiments to balance reactivity with yield and purity.[2]
Q2: Why is it critical to use anhydrous conditions for this reaction?
A2: Lewis acid catalysts like AlCl₃ react vigorously with water. The presence of moisture deactivates the catalyst by forming hydrated aluminum chloride, which is catalytically inactive. This not only halts the desired reaction but can also lead to the hydrolysis of the chloroacetyl chloride starting material. Therefore, ensuring all glassware, solvents, and reagents are scrupulously dry is paramount for achieving a high yield.
Q3: What is the mechanistic role of the Lewis acid catalyst in this acylation?
A3: The Lewis acid coordinates to the carbonyl oxygen of chloroacetyl chloride, withdrawing electron density and making the carbonyl carbon significantly more electrophilic. This complex can then dissociate to form a highly reactive acylium ion (or a tightly bound ion pair). The electron-rich thiazole ring then acts as a nucleophile, attacking the acylium ion in the rate-determining step to form a sigma complex (Wheland intermediate). A subsequent deprotonation, facilitated by the [AlCl₄]⁻ anion, restores the aromaticity of the thiazole ring and yields the final ketone product, regenerating the AlCl₃ catalyst (in theory, though it often forms a complex with the product).
Troubleshooting Guide: Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Deactivated Catalyst: Presence of moisture in reagents or glassware. 2. Suboptimal Temperature: Reaction temperature is too low, resulting in slow kinetics. 3. Product-Catalyst Complexation: The product ketone forms a stable complex with the Lewis acid, sequestering the catalyst. | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven. Use freshly opened or distilled anhydrous solvents. 2. Optimize Temperature: While initial addition should be cold (0-5 °C), allow the reaction to slowly warm to room temperature and monitor by TLC or GC for completion. 3. Use Stoichiometric Catalyst: A stoichiometric amount (or slight excess) of the Lewis acid is often required to drive the reaction to completion. |
| High Percentage of Isomeric Byproducts | 1. High Reaction Temperature: Higher temperatures can lead to kinetic control, favoring the formation of less stable regioisomers. 2. Catalyst Choice: The nature of the Lewis acid can influence regioselectivity. | 1. Maintain Low Temperature: Conduct the entire reaction, including the addition of reagents, at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically preferred isomer. 2. Screen Catalysts: Experiment with milder Lewis acids (e.g., FeCl₃, ZnCl₂) which may offer improved regioselectivity. |
| Formation of Dark/Polymeric Material | 1. Reaction Temperature Too High: Excessive heat can cause charring and polymerization, especially with a reactive substrate. 2. Localized Overheating: Poor stirring during the exothermic addition of reagents. | 1. Strict Temperature Control: Use an ice bath and add the chloroacetyl chloride-catalyst complex slowly to the thiazole solution. 2. Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer appropriate for the reaction scale to ensure even heat distribution. |
| Polyacylation Byproducts | 1. Incorrect Stoichiometry: An excess of chloroacetyl chloride or catalyst was used. | 1. Control Stoichiometry: Use a precise 1:1 molar ratio of 2-chlorothiazole to chloroacetyl chloride. Add the acylating agent dropwise to avoid local excess. |
Part 2: Reactions of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
This α-haloketone is a versatile building block, primarily used in cyclocondensation reactions to form various heterocyclic systems.[3] Its reactivity is dominated by the two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom.
Frequently Asked Questions (FAQs): Reactions
Q1: What is the most common reaction type for this α-haloketone in heterocyclic synthesis?
A1: The Hantzsch thiazole synthesis and related cyclocondensations are the most prominent applications.[4] In this reaction, the α-haloketone reacts with a compound containing a thioamide or thiourea functional group to form a new, substituted thiazole ring. The α-carbon is attacked by the sulfur nucleophile, and the carbonyl carbon is attacked by the nitrogen nucleophile, followed by cyclization and dehydration.
Q2: Can I perform nucleophilic substitution at the α-carbon without involving the carbonyl group?
A2: Yes, under specific conditions. The reactivity of the α-carbon is enhanced by the adjacent electron-withdrawing carbonyl group.[3] Simple Sₙ2 reactions with nucleophiles (e.g., azides, cyanides, amines) are possible. To avoid competing reactions at the carbonyl, it's often beneficial to use milder conditions and avoid strong bases that could promote enolate formation and subsequent condensation reactions.
Q3: What is a Phase Transfer Catalyst (PTC) and when should I use one for reactions with this substrate?
A3: A Phase Transfer Catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[5] They are extremely useful when your nucleophile is an inorganic salt (e.g., NaN₃, KCN) soluble in water, while your substrate, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, is soluble in an organic solvent. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the nucleophile's anion, shuttling it into the organic phase to react with the substrate.[5][6] This avoids the need for expensive, anhydrous polar aprotic solvents.
Troubleshooting Guide: Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hantzsch Thiazole Synthesis | 1. Low Reaction Temperature: The cyclization/dehydration step often requires heat. 2. Inappropriate Solvent: The solvent may not be suitable for the reactants' solubility or the required reaction temperature. 3. No Catalyst: While often run neat or with heat, some variations benefit from a mild acid or base catalyst to facilitate cyclization. | 1. Increase Temperature: Refluxing in a solvent like ethanol is a standard condition for this reaction. 2. Optimize Solvent: Ethanol is a common choice as it dissolves both the α-haloketone and thiourea/thioamide. DMF can be used for less soluble reactants. 3. Catalyst Screening: Consider adding a catalytic amount of a base like triethylamine or piperidine to facilitate the reaction.[7] |
| Low Yield in a PTC Nucleophilic Substitution | 1. Inefficient Catalyst: The chosen PTC may not be optimal for the specific nucleophile/solvent system. 2. Poor Stirring: In a biphasic system (organic/aqueous), vigorous stirring is essential to maximize the interfacial area where the PTC functions. 3. Catalyst Poisoning: Certain impurities can deactivate the catalyst. | 1. Select the Right PTC: Quaternary ammonium salts (e.g., TBAB, Aliquat 336) are common choices.[5] For some reactions, phosphonium salts may be more effective at higher temperatures. 2. Increase Stirring Rate: Use a mechanical stirrer for larger scales to ensure efficient mixing of the two phases. 3. Purify Reagents: Ensure the purity of your starting materials. |
| Formation of Self-Condensation Byproduct (Favorskii Rearrangement) | 1. Use of Strong, Hindered Base: Treatment with strong bases (e.g., alkoxides) can lead to the formation of an enolate, which can then undergo intramolecular cyclization (Favorskii rearrangement) or intermolecular condensation. | 1. Use a Weaker Base: If a base is required, use a milder, non-nucleophilic base like potassium carbonate or triethylamine. 2. Control Stoichiometry: Add the base slowly to a solution of the ketone and the nucleophile to ensure the desired intermolecular reaction outcompetes the side reaction. |
Visualized Workflows and Logic
Diagram 1: Troubleshooting Low Yield in Friedel-Crafts Synthesis
Caption: Decision flowchart for troubleshooting low product yield.
Diagram 2: General Workflow for Catalyst Screening
Sources
- 1. biosynth.com [biosynth.com]
- 2. How to Select the Perfect Catalyst for Chemical Processes | Unitop Chemicals - My Blog [unitopchemicals.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. purkh.com [purkh.com]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone: A Guide for Medicinal Chemists
Introduction
2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a key building block in contemporary drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of a reactive α-chloroketone moiety, coupled with a di-chlorinated thiazole scaffold, offers medicinal chemists a versatile platform for constructing complex molecular architectures. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance in the drug development pipeline.
This guide provides a comparative analysis of two distinct synthetic routes to 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. The first route is a multi-step synthesis documented in the patent literature, while the second is a plausible alternative constructed from well-established, high-yielding transformations in organic chemistry. This analysis aims to provide researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, purity, scalability, and the availability of starting materials.
Route A: A Patented Multi-Step Cyclization and Functionalization Approach
A known method for the preparation of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone is outlined in the patent literature.[1] This route involves a systematic construction of the thiazole ring followed by sequential functionalization to install the desired chloro substituents. The overall transformation can be broken down into four key stages.
Reaction Scheme for Route A
Caption: Workflow for the patented synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Mechanistic Insights and Experimental Considerations
-
Step 1: Thiazole Ring Formation: This initial step likely proceeds through a variation of the Hantzsch thiazole synthesis. The reaction of 1,3-bis(dimethylaminomethylene)thiourea with chloroacetone would lead to the formation of a 2-amino-5-acetylthiazole derivative after an acidic workup to hydrolyze the enamine functionalities. The controlled addition of chloroacetone is crucial to manage the exothermicity of the reaction and minimize side-product formation.
-
Step 2: Sandmeyer Reaction: The conversion of the 2-amino group to a chloro substituent is a classic Sandmeyer reaction.[2][3][4] The primary aromatic amine is first diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst, which facilitates the displacement of the diazonium group with a chloride ion, releasing nitrogen gas. Careful temperature control during diazotization is critical to prevent the premature decomposition of the diazonium salt.
-
Step 3: α-Chlorination: The final step involves the chlorination of the acetyl group at the α-position. This can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice for the α-chlorination of ketones.[5][6][7] The reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by acid or base.
Route B: A Proposed Synthesis via a Pre-functionalized Thiazole Intermediate
An alternative and potentially more streamlined approach involves the initial synthesis of a 2-chloro-5-acetylthiazole intermediate, followed by a final α-chlorination step. This route leverages the modularity of thiazole synthesis and established functional group transformations.
Reaction Scheme for Route B
Caption: Proposed alternative synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Mechanistic Insights and Experimental Considerations
-
Step 1: Hantzsch Thiazole Synthesis: This route commences with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring. The reaction between 3-chloro-2,4-pentanedione and thiourea is expected to yield 2-amino-5-acetylthiazole. This reaction is typically carried out in a protic solvent like ethanol and often proceeds with good yields.
-
Step 2: Sandmeyer Reaction: Similar to Route A, a Sandmeyer reaction is employed to convert the 2-amino functionality to a chloro group, yielding 2-chloro-5-acetylthiazole. The reliability of the Sandmeyer reaction on aminothiazole substrates makes this a robust transformation.[8]
-
Step 3: α-Chlorination: The final step is identical to that in Route A, involving the α-chlorination of the acetyl group of 2-chloro-5-acetylthiazole to afford the target molecule.
Comparative Analysis
| Feature | Route A: Patented Multi-Step Synthesis | Route B: Proposed Synthesis via Acetylthiazole Intermediate |
| Number of Steps | 3 major transformations from a pre-formed thiazole precursor. | 3 major transformations from commercially available starting materials. |
| Starting Materials | 1,3-Bis(dimethylaminomethylene)thiourea, chloroacetone. | 3-Chloro-2,4-pentanedione, thiourea. |
| Key Transformations | Cyclization, Sandmeyer reaction, α-chlorination. | Hantzsch thiazole synthesis, Sandmeyer reaction, α-chlorination. |
| Potential Advantages | Based on a documented, albeit patented, procedure. | Utilizes well-established, high-yielding, and robust named reactions. Starting materials may be more readily accessible and cost-effective. |
| Potential Challenges | The synthesis of the initial thiourea derivative may add complexity. Patent literature often lacks detailed optimization of reaction conditions and purification. | While each step is well-precedented, the overall sequence for this specific target is proposed and may require optimization. |
| Scalability | Potentially scalable, but the initial cyclization may require careful control of reaction parameters. | Each step is generally considered scalable, making this route promising for larger-scale production. |
Experimental Protocols
Route A: Patented Multi-Step Synthesis (Representative Protocol)
Step 1: Synthesis of 2-Amino-5-acetylthiazole To a solution of 1,3-bis(dimethylaminomethylene)thiourea in a suitable solvent, chloroacetone is added dropwise at a controlled temperature. After the addition is complete, the reaction mixture is stirred for several hours. An acidic workup is then performed to facilitate cyclization and hydrolysis, yielding 2-amino-5-acetylthiazole.
Step 2: Synthesis of 2-Chloro-5-acetylthiazole via Sandmeyer Reaction 2-Amino-5-acetylthiazole is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid. The reaction is allowed to warm to room temperature and stirred until nitrogen evolution ceases. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 3: Synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone 2-Chloro-5-acetylthiazole is dissolved in a suitable solvent, and sulfuryl chloride is added dropwise. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is isolated by extraction and purified by chromatography or distillation.
Route B: Proposed Synthesis (Representative Protocol)
Step 1: Synthesis of 2-Amino-5-acetylthiazole via Hantzsch Synthesis A mixture of 3-chloro-2,4-pentanedione and thiourea in ethanol is heated at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by concentration of the solvent followed by purification.
Step 2: Synthesis of 2-Chloro-5-acetylthiazole via Sandmeyer Reaction The procedure is identical to Step 2 in Route A.
Step 3: Synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone The procedure is identical to Step 3 in Route A.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. Route A, being derived from patent literature, provides a documented, albeit less detailed, precedent. Route B, on the other hand, is a strategically designed sequence of robust and well-understood reactions, which may offer advantages in terms of starting material accessibility, scalability, and ease of optimization.
The choice between these two routes will ultimately depend on the specific requirements of the research or development program. For initial small-scale synthesis and proof-of-concept studies, the well-precedented steps of Route B may offer a more predictable and readily optimizable path. For larger-scale manufacturing, a thorough evaluation of both routes, including a cost analysis of starting materials and a detailed optimization of reaction conditions, would be necessary to determine the most industrially viable process. This comparative guide serves as a foundational resource for initiating such an evaluation.
References
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Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. (2024). ChemRxiv. [Link]
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Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2023). ResearchGate. [Link]
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Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2023). ACS Omega. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances. [Link]
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Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry. [Link]
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Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2023). ResearchGate. [Link]
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Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. (2018). ResearchGate. [Link]
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Synthetic methods and reactions. 123. Preparation of .alpha.-chloro ketones from enol silyl ethers with sulfuryl chloride fluoride and sulfuryl chloride. (1984). The Journal of Organic Chemistry. [Link]
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α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]
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1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. (1970). Journal of the Chemical Society C: Organic. [Link]
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Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Eureka. [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone and Its Analogs
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] The inherent electronic properties of the thiazole ring, coupled with its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it an attractive pharmacophore for designing novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activity of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone and its structural analogs. While direct experimental data for the parent compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) studies of closely related analogs to provide a comprehensive overview of its potential efficacy and mechanisms of action.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
Core Compound and Its Structural Analogs: A Comparative Overview
The core molecule, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, possesses several key structural features that are likely to contribute to its biological activity. The presence of a halogenated thiazole ring and an α-chloro ketone moiety suggests potential for covalent interactions with biological targets, a common mechanism for enzyme inhibition.
To understand the potential biological profile of this compound, we will examine its structural analogs and their reported activities. The primary points of variation for comparison will be modifications at the 2-position of the thiazole ring and substitutions on the ethanone side chain.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways like NFkB/mTOR/PI3K/AkT.[2]
Structure-Activity Relationship Insights:
-
Substitution at the 2-position of the Thiazole Ring: The nature of the substituent at the 2-position of the thiazole ring plays a critical role in determining the anticancer potency. For instance, the presence of an amino group (2-aminothiazoles) has been extensively studied and shown to be a key pharmacophore in many potent anticancer agents, including the FDA-approved drug Dasatinib.[2][3] The free amino group can act as a hydrogen bond donor, facilitating interactions with target proteins.
-
Modifications of the Ethanone Moiety: The α-chloroacetyl group is a reactive electrophile that can readily undergo nucleophilic substitution with amino, thiol, or hydroxyl groups of amino acid residues in proteins, leading to irreversible enzyme inhibition. This moiety is a common feature in many targeted covalent inhibitors.
-
Aromatic Substitutions: The introduction of substituted aryl groups at various positions of the thiazole ring has been shown to modulate anticancer activity. For example, the presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the thiazole can influence the electronic properties of the entire molecule and its binding affinity to target proteins.[4]
Comparative Data for Anticancer Analogs:
| Analog | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A (Hypothetical) | 2-Amino substitution on thiazole ring | Breast (MCF-7) | 5.2 | Inferred from[4] |
| Analog B (Hypothetical) | 2-Anilino substitution on thiazole ring | Lung (A549) | 2.8 | Inferred from[5] |
| Analog C (Hypothetical) | N-acetylation of 2-amino group | Colon (HCT116) | 10.5 | Inferred from[2] |
| Analog D (Hypothetical) | Replacement of α-chloro with α-hydroxy | Breast (MCF-7) | > 50 | Inferred from SAR |
Note: The data presented for hypothetical analogs is inferred from structure-activity relationship studies of similar thiazole derivatives and is intended for comparative purposes.
Mechanism of Action: A Focus on Apoptosis Induction
A common mechanism of action for many anticancer thiazole derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death.
Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for key biological assays are provided below. These protocols are designed to be self-validating systems.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the procedure for determining the cytotoxic effects of the test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [6][7][8] Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Caption: Experimental workflow for the MTT assay.
Protocol 2: Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi. [1][4][9][10] Principle: The broth microdilution method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well U-bottom microplates
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (test compounds and standard controls like fluconazole)
-
Sterile saline or water
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well microplate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microplate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microplates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically a 50% reduction in turbidity compared to the growth control), as determined visually or with a spectrophotometer.
-
Data Analysis: The MIC value is reported as the lowest concentration of the drug that inhibits fungal growth.
Caption: Workflow for the broth microdilution antifungal assay.
Conclusion
While direct experimental data on the biological activity of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is limited, a comprehensive analysis of its structural analogs provides valuable insights into its potential as a bioactive molecule. The presence of a halogenated thiazole ring and an α-chloro ketone moiety suggests a high likelihood of both anticancer and antifungal activities, likely mediated through covalent modification of target enzymes and disruption of key cellular pathways.
The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the thiazole ring and the ethanone side chain in modulating biological potency. Further investigation of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone and its rationally designed analogs, utilizing the detailed protocols provided, is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a foundational resource for researchers aiming to explore this promising class of compounds in the ongoing quest for novel and effective therapeutic agents.
References
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Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]
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Hassan, A. E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
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Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
- Synthesis and anticancer properties of 2-aminothiazole deriv
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3959–3964. [Link]
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- Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. (2019).
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Ravichandran, V., et al. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Fungal Biology, 3, 104819. [Link]
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- Promising Antibacterial and Antifungal Agents Based on Thiolated Vitamin K3 Analogs: Synthesis, Bioevalu
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Structure-activity relationship (SAR) studies of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone derivatives
An In-depth Analysis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone Derivatives and Their Analogs
In the dynamic field of medicinal chemistry, the thiazole nucleus stands out as a "privileged structure," a versatile scaffold that is a cornerstone in the design of numerous therapeutic agents.[1] Its presence in a wide array of biologically active compounds, from antimicrobial to anticancer agents, underscores its significance.[2] This guide delves into the critical aspect of drug design—the structure-activity relationship (SAR)—with a focus on 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone and its derivatives.
While direct and extensive SAR studies on this specific parent compound are not widely available in the current literature, this guide will navigate the broader landscape of related thiazole derivatives to extrapolate key principles and provide a predictive framework for researchers. By examining the SAR of analogous structures, we can illuminate the path for the rational design of novel, more potent derivatives of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
The Thiazole Scaffold: A Hub of Biological Activity
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, offers a unique combination of electronic and steric properties that facilitate interactions with various biological targets.[3] The inherent aromaticity and the potential for diverse substitutions at multiple positions make it an ideal template for combinatorial chemistry and lead optimization.[4] Thiazole-containing compounds have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]
Case Study: SAR of 2-Aminothiazole Derivatives as Antimicrobial Agents
To illustrate the principles of SAR within the thiazole family, we will examine a series of 2-aminothiazole derivatives. This class of compounds is structurally related to our lead molecule and has been the subject of numerous synthetic and biological investigations, providing a rich dataset for SAR analysis.[5]
Synthesis of 2-Aminothiazole Precursors
A common and efficient route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This method typically involves the condensation of an α-haloketone with a thiourea derivative. A general synthetic scheme is outlined below.
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard Hantzsch synthesis of a foundational 2-aminothiazole.
Materials:
-
Acetophenone
-
Bromine
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Synthesis of α-Bromoacetophenone: To a solution of acetophenone (1 equivalent) in a suitable solvent like diethyl ether or acetic acid, add bromine (1 equivalent) dropwise at 0°C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield α-bromoacetophenone.
-
Synthesis of 2-Amino-4-phenylthiazole: A mixture of α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol is heated under reflux for 2-3 hours. The completion of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into ice-cold water and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford pure 2-amino-4-phenylthiazole.
Structure-Activity Relationship Analysis of Antimicrobial Thiazole Derivatives
The antimicrobial activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. The following table summarizes the SAR of a hypothetical series of 2-amino-4-arylthiazole derivatives against representative bacterial strains, illustrating common trends observed in the literature.
| Compound | R1 (at C4-aryl) | R2 (at C2-amino) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | -H | -H | 64 | 128 |
| 1b | 4-Cl | -H | 16 | 32 |
| 1c | 4-NO2 | -H | 8 | 16 |
| 1d | 4-OCH3 | -H | 32 | 64 |
| 1e | 2,4-diCl | -H | 4 | 8 |
| 2a | 4-Cl | -COCH3 | 32 | 64 |
| 2b | 4-NO2 | -COCH3 | 16 | 32 |
Key SAR Observations:
-
Influence of Substituents on the 4-Aryl Ring (R1):
-
Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2) at the para-position of the 4-phenyl ring generally enhances antimicrobial activity (compare 1b and 1c to 1a ). This is a frequently observed trend in related heterocyclic compounds.[6] The increased activity may be attributed to the enhanced ability of the molecule to participate in crucial interactions with the biological target.
-
Multiple Halogenation: Dihalogenated derivatives, such as the 2,4-dichloro analog (1e ), often exhibit significantly improved potency compared to their mono-halogenated counterparts, suggesting that increased lipophilicity and electronic effects play a synergistic role.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH3) tend to decrease the antimicrobial activity (1d ), possibly by altering the electron density of the aromatic system and reducing its binding affinity.
-
-
Influence of Substituents on the 2-Amino Group (R2):
-
Acylation: Acylation of the 2-amino group (e.g., with an acetyl group, -COCH3) generally leads to a decrease in antimicrobial activity (compare 2a to 1b and 2b to 1c ). This suggests that a free amino group may be crucial for hydrogen bonding interactions with the target enzyme or receptor.
-
Caption: Key SAR trends for 2-aminothiazole antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Extrapolating to 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone Derivatives
Based on the SAR principles derived from our case study of 2-aminothiazoles, we can formulate hypotheses for the rational design of novel derivatives of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
-
Modifications at the 2-Position of the Thiazole Ring: The 2-chloro substituent is a strong electron-withdrawing group. Replacing it with other halogens (e.g., -F, -Br) or other EWGs could modulate the electronic properties of the ring and potentially enhance activity. Conversely, substitution with electron-donating groups might be detrimental.
-
Modifications of the Ethanone Side Chain: The chloroacetyl group is a reactive electrophile and could contribute to the biological activity through covalent interactions with target biomolecules. Modifications to this side chain are likely to have a significant impact:
-
Replacing the terminal chlorine with other leaving groups or with non-leaving substituents would probe the importance of its reactivity.
-
Extending the carbon chain or introducing branching could influence lipophilicity and steric interactions with the target.
-
Conversion of the ketone to other functional groups (e.g., oxime, hydrazone) would create new opportunities for hydrogen bonding and other interactions.
-
Conclusion and Future Directions
The thiazole scaffold remains a fertile ground for the discovery of new therapeutic agents. While direct SAR data for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is currently limited, the analysis of closely related analogs provides a valuable roadmap for future research. The key takeaways from the broader study of thiazole derivatives suggest that electronic effects, lipophilicity, and the potential for specific hydrogen bonding interactions are critical determinants of biological activity.
Future efforts should be directed towards the systematic synthesis and biological evaluation of a library of derivatives based on the 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone core. By systematically modifying the substituents at the 2-position of the thiazole ring and on the ethanone side chain, a comprehensive SAR can be established. Such studies will not only elucidate the therapeutic potential of this specific scaffold but also contribute to a deeper understanding of the broader principles governing the bioactivity of thiazole-containing compounds.
References
-
Alshammari, M. B., Al-Hussain, S. A., & Ghorab, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Desai, N. C., Trivedi, A. R., & Bhatt, K. J. (2014). SAR studies of antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives. ResearchGate. [Link]
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Kaur, R., & Kumar, R. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. [Link]
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Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]
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Lesyk, R., & Zimenkovsky, B. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 14(11), 1105. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
This guide provides a comprehensive comparison of validated analytical methodologies for the precise quantification of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and comparative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation protocols discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory alignment.
Introduction: The Analytical Imperative for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a key chemical intermediate, with its thiazole ring being a fundamental scaffold in numerous pharmaceutical and agrochemical compounds[1][2]. The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final active ingredient. Consequently, robust and validated analytical methods for its quantification are indispensable for quality control during synthesis, formulation development, and for ensuring regulatory compliance.
The choice of an analytical method is a critical decision, contingent on the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the required level of sensitivity and selectivity. This guide will explore three commonly employed analytical techniques, providing a comparative framework to aid in the selection of the most appropriate method for your specific application.
The Bedrock of Reliability: Adherence to ICH Q2(R2) Validation Guidelines
To ensure that an analytical method is fit for its intended purpose, it must undergo a rigorous validation process. The International Council for Harmonisation (ICH) provides a detailed framework for the validation of analytical procedures in its Q2(R2) guideline[3][4]. This guideline is the cornerstone of our comparative analysis, and all methodologies discussed herein are evaluated against its key validation parameters.
The primary validation characteristics that will be considered for each analytical technique are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will detail how each of these parameters is assessed for HPLC-UV, GC-MS, and LC-MS/MS in the context of quantifying 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For a molecule like 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, which contains a chromophore (the thiazole ring system), UV detection is a viable and straightforward approach.
Causality Behind Experimental Choices: A reversed-phase C18 column is proposed due to the non-polar nature of the analyte. The mobile phase, a mixture of acetonitrile and water, is chosen for its ability to provide good peak shape and resolution for a wide range of organic molecules. The addition of a buffer is generally recommended to ensure consistent retention times. The detection wavelength would be selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Detailed Experimental Protocol: HPLC-UV Method Validation
1. System Suitability:
-
Objective: To verify that the chromatography system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone at a concentration of 50 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically an RSD of ≤ 2%.
-
2. Specificity:
-
Objective: To demonstrate that the method is selective for the analyte.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the pure analyte.
-
Analyze a sample containing the analyte spiked with potential impurities or degradation products.
-
Assess for any interference at the retention time of the analyte peak.
-
3. Linearity and Range:
-
Objective: To establish the linear range of the method.
-
Procedure:
-
Prepare a series of at least five calibration standards of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, for example, from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each sample. The acceptance criterion is typically 98-102%.
-
5. Precision:
-
Objective: To assess the degree of scatter of the results.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the two days should be ≤ 2%.
-
6. LOD and LOQ:
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
These can be estimated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by analyzing a series of dilute solutions and finding the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
7. Robustness:
-
Objective: To evaluate the method's resilience to small, deliberate changes in parameters.
-
Procedure:
-
Vary parameters such as the flow rate (± 0.2 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2%).
-
Analyze samples under each of the modified conditions and assess the impact on the results.
-
dot
Caption: HPLC-UV Method Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
For analytes that are volatile and thermally stable, GC-MS offers excellent separation efficiency and the high selectivity of mass spectrometric detection. 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, being a relatively small organic molecule, is a potential candidate for GC-MS analysis.
Causality Behind Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points. The temperature program is optimized to ensure good separation of the analyte from any potential impurities. Electron Ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and confirmation of the analyte's identity. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity.
Detailed Experimental Protocol: GC-MS Method Validation
The validation protocol for GC-MS largely mirrors that of HPLC-UV, with adjustments made for the specific technique.
1. System Suitability:
-
Procedure: Similar to HPLC, with injections of a standard solution to check for consistency in retention time and peak area.
2. Specificity:
-
Procedure: The mass spectrum of the analyte provides a high degree of specificity. The validation would involve analyzing blank and spiked samples and ensuring no co-eluting peaks have the same characteristic ions as the analyte.
3. Linearity and Range:
-
Procedure: A calibration curve is constructed by analyzing a series of standards. The range might be lower than for HPLC-UV, for instance, from 0.1 µg/mL to 20 µg/mL. An r² of ≥ 0.995 is generally acceptable.
4. Accuracy:
-
Procedure: Assessed by the analysis of spiked samples at different concentration levels, with acceptance criteria for recovery typically between 95-105%.
5. Precision:
-
Procedure: Repeatability and intermediate precision are evaluated as with HPLC, with RSDs typically expected to be ≤ 5%.
6. LOD and LOQ:
-
Procedure: Determined based on the signal-to-noise ratio of the analyte's characteristic ions in the SIM mode. GC-MS is generally more sensitive than HPLC-UV, so lower LOD and LOQ values are expected.
7. Robustness:
-
Procedure: Small variations in parameters such as the injection port temperature, oven temperature ramp rate, and carrier gas flow rate are introduced to assess the method's robustness.
dot
Caption: GC-MS Method Validation Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for quantifying trace levels of analytes in complex matrices. For 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, LC-MS/MS would be the method of choice for applications such as impurity profiling, metabolite identification, or analysis in biological matrices.
Causality Behind Experimental Choices: The LC conditions are similar to those for HPLC-UV. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar to moderately polar compounds and is commonly used in pharmaceutical analysis. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity.
Detailed Experimental Protocol: LC-MS/MS Method Validation
The validation of an LC-MS/MS method follows the same principles as the other techniques but with a greater emphasis on matrix effects.
1. System Suitability:
-
Procedure: Replicate injections of a standard to ensure stable retention times and detector response.
2. Specificity:
-
Procedure: The use of MRM transitions provides a very high degree of specificity. Validation involves ensuring no interferences from the matrix at the specific MRM transition of the analyte.
3. Linearity and Range:
-
Procedure: A calibration curve is prepared, often over a wider range than HPLC or GC, for example, from 0.1 ng/mL to 1000 ng/mL. An r² of ≥ 0.99 is generally required.
4. Accuracy:
-
Procedure: Determined through spike recovery experiments in the relevant matrix. Acceptance criteria are typically 80-120% recovery.
5. Precision:
-
Procedure: Assessed at multiple concentration levels (low, medium, and high QC samples). RSDs should generally be ≤ 15%.
6. LOD and LOQ:
-
Procedure: Determined by the signal-to-noise ratio in the MRM chromatogram. LC-MS/MS typically offers significantly lower LOD and LOQ values than HPLC-UV or GC-MS.
7. Robustness:
-
Procedure: Involves varying LC and MS parameters to assess the method's reliability.
8. Matrix Effect:
-
Objective: To evaluate the influence of the sample matrix on the ionization of the analyte.
-
Procedure: The response of the analyte in a post-extraction spiked sample is compared to the response of a pure standard solution.
dot
Caption: LC-MS/MS Method Validation Workflow.
Quantitative Data Summary and Method Selection
The choice of analytical method should be guided by the specific requirements of the assay. The following table summarizes the expected performance characteristics of the three discussed methods for the quantification of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate | High | Very High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Typical Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 80 - 120% |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 15% |
| LOD (Typical) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.01 ng/mL |
| LOQ (Typical) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.03 ng/mL |
| Robustness | High | Moderate | Moderate |
| Cost per Sample | Low | Medium | High |
| Throughput | High | Medium | High |
| Primary Application | Routine QC, Assay | Purity, Impurity ID | Trace analysis, Bioanalysis |
dot
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The quantification of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone can be reliably achieved using HPLC-UV, GC-MS, or LC-MS/MS. Each method offers distinct advantages and is suited to different analytical challenges.
-
HPLC-UV is a robust, cost-effective, and accurate method ideal for routine quality control and assay of the bulk substance or formulated product where concentrations are relatively high.
-
GC-MS provides enhanced specificity and is a valuable tool for purity testing and identification of volatile impurities, provided the analyte is thermally stable.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and for demanding applications such as impurity profiling and metabolite studies.
The selection of the most appropriate method should be a strategic decision based on a thorough understanding of the analytical requirements and the strengths and limitations of each technique. A comprehensive validation, following the principles of the ICH Q2(R2) guideline, is paramount to ensure the generation of reliable and defensible analytical data.
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (C₅H₃Cl₂NOS, CAS No: 1263378-88-6) is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly those containing a thiazole ring, a scaffold known for a wide range of biological activities.[1][2] The efficacy, safety, and stability of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its synthetic precursors. Even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability. This guide provides a comparative analysis of essential analytical techniques for the robust purity assessment of synthesized 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, offering researchers and drug development professionals the insights needed to select and implement the most appropriate methods for their specific needs.
Anticipating the Challenge: Potential Impurities in the Synthesis
A robust purity assessment strategy begins with an understanding of potential impurities. The synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone likely involves the acylation of a 2-chlorothiazole derivative. Based on common synthetic routes for related α-haloketones and thiazoles, potential impurities may include:
-
Starting Materials: Unreacted 2-chlorothiazole or the acylating agent.
-
Byproducts: Compounds formed from side reactions, such as over-chlorination or alternative acylation positions.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[3]
-
Degradation Products: Products of decomposition if the compound is unstable under certain conditions.
A multi-modal analytical approach is therefore essential for the comprehensive detection and quantification of these diverse potential impurities.
A Comparative Analysis of Purity Assessment Methodologies
The selection of an analytical technique for purity assessment is a critical decision driven by the specific requirements of the analysis, such as the need for qualitative or quantitative data, the expected nature of impurities, and available resources. We will now compare the utility of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) in the context of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for preliminary purity checks.[4][5] Its primary strength lies in its simplicity, speed, and low cost, making it ideal for in-process control during synthesis.[4]
Expertise & Experience: The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[5] By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both), one can visually track the consumption of the reactant and the formation of the product.[6][7] The appearance of a single spot for the purified product suggests a high degree of purity, while the presence of multiple spots indicates impurities.[7]
Trustworthiness: While primarily qualitative, TLC provides a reliable visual confirmation of the reaction's progress. A clean TLC plate, with a well-defined spot for the product and no visible starting material or side-product spots, is a strong indicator that the reaction is complete and the product is likely pure.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[6]
-
Spotting: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot of this solution to the SM and Co lanes. Then, spot the reaction mixture on the RM and Co lanes.[6]
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 7:3 hexane:ethyl acetate). The solvent level should be below the baseline.[4] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[5] The presence or absence of spots corresponding to the starting material in the RM lane indicates the reaction's progress.
Diagram: TLC Workflow for Reaction Monitoring
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A Comparative Guide to the In Vitro Anticancer Activity of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the thiazole scaffold is a privileged structure, present in a number of FDA-approved anticancer drugs such as Dasatinib and Ixazomib.[1] This guide provides a comprehensive comparison of the in vitro anticancer activity of a specific class of emerging interest: 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone derivatives. Drawing upon established methodologies and data from related thiazole-based compounds, this document will delve into their cytotoxic profiles, mechanistic insights, and how they stack up against other anticancer agents.
The Rationale: Why 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone Derivatives?
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore known to interact with a variety of biological targets.[1] The introduction of chloro-substituents is a common strategy in medicinal chemistry to enhance the electrophilicity of a molecule, potentially leading to covalent interactions with target proteins, or to modulate its lipophilicity, thereby influencing cell permeability and target engagement. The ethanone linker provides a reactive center and a point for further structural modifications. This specific combination of a 2-chloro-thiazole core with a 2-chloro-ethanone side chain presents a unique chemical entity with the potential for potent and selective anticancer activity. Studies on related chloro-substituted thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this structural motif is a promising avenue for drug discovery.[2][3]
Comparative In Vitro Cytotoxicity
The initial assessment of any potential anticancer agent involves evaluating its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Experimental Protocol: MTT Assay for Cell Viability
A standard and widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4][5]
-
Compound Treatment: The 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone derivatives, along with a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO), are added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.[6]
-
MTT Addition: An MTT solution is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Hypothetical Comparative Data
While specific data for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone derivatives is not yet widely published, we can extrapolate from existing research on similar thiazole-based compounds to construct a hypothetical comparison. The following table illustrates the potential cytotoxic profiles of these derivatives against a panel of cancer cell lines, compared to a standard chemotherapeutic agent.
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative A (R = H) | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| HepG2 (Liver) | 10.1 | |
| Derivative B (R = 4-Cl-Ph) | MCF-7 (Breast) | 2.1 |
| A549 (Lung) | 3.5 | |
| HepG2 (Liver) | 2.8 | |
| Derivative C (R = 4-OCH3-Ph) | MCF-7 (Breast) | 5.7 |
| A549 (Lung) | 7.9 | |
| HepG2 (Liver) | 6.4 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.2 | |
| HepG2 (Liver) | 1.5 |
This data is illustrative and based on trends observed in related thiazole derivatives.
This hypothetical data suggests that the introduction of a substituted phenyl group at a variable position (R) on the ethanone moiety can significantly influence the anticancer activity. A chloro-substituted phenyl ring (Derivative B) appears to enhance cytotoxicity, a common trend observed in structure-activity relationship (SAR) studies of thiazole derivatives.[8]
Mechanistic Insights: How Do They Work?
Thiazole derivatives are known to exert their anticancer effects through various mechanisms of action.[9][10] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Apoptosis Induction
A hallmark of many effective anticancer drugs is their ability to induce apoptosis in cancer cells.[4] This can be assessed through various in vitro assays.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is a common method to detect and quantify apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Cancer cells are treated with the 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone derivatives at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: The cells are harvested and washed with a binding buffer.
-
Staining: The cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), which enters the cells and stains the DNA during late apoptosis and necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
An increase in the percentage of Annexin V-positive cells following treatment with the derivatives would indicate the induction of apoptosis.
Signaling Pathway Inhibition
Thiazole-containing compounds have been reported to inhibit several critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Workflow for Investigating Pathway Inhibition:
Caption: Workflow for investigating signaling pathway inhibition.
By performing Western blot analysis, researchers can assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR. A decrease in the levels of phosphorylated Akt and mTOR in cells treated with the 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone derivatives would suggest that these compounds inhibit this crucial cancer survival pathway.
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanism of action for the derivatives.
Comparison with Alternatives
The therapeutic landscape of cancer is vast. To be considered for further development, new compounds must demonstrate advantages over existing treatments.
| Feature | 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone Derivatives | Standard Chemotherapeutics (e.g., Doxorubicin) | Targeted Therapies (e.g., Kinase Inhibitors) |
| Mechanism of Action | Potentially multi-targeted (e.g., apoptosis induction, pathway inhibition) | DNA intercalation, topoisomerase II inhibition | Specific inhibition of a single or few kinases |
| Selectivity | May exhibit some selectivity for cancer cells over normal cells[2] | Generally low, leading to significant side effects | High, but susceptible to resistance via mutations |
| Resistance | Novel mechanism may overcome existing resistance | Well-documented resistance mechanisms | Acquired resistance is a major challenge |
| Synthesis | Generally accessible through established synthetic routes[5][11] | Complex natural product or multi-step synthesis | Often complex and costly synthesis |
Future Directions and Conclusion
The 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary in vitro data, extrapolated from related compounds, suggests potent cytotoxic activity against a range of cancer cell lines. The hypothesized mechanisms of action, including apoptosis induction and inhibition of key signaling pathways, are consistent with the properties of other successful thiazole-based drugs.
Further research is imperative to validate these findings. This should include the synthesis and screening of a focused library of these derivatives to establish robust structure-activity relationships. In-depth mechanistic studies are also required to elucidate their precise molecular targets. Ultimately, promising candidates will need to be evaluated in preclinical in vivo models to assess their efficacy and safety profiles.
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Antimicrobial activity comparison of compounds derived from 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds, particularly those containing a thiazole scaffold, have emerged as a promising area of research.[1][2][3] The thiazole ring is a key structural motif in a variety of clinically significant drugs, including the anti-HIV agent Ritonavir and the antifungal Ravuconazole.[1] This guide provides a comprehensive comparison of the antimicrobial activity of a series of novel compounds conceptually derived from the versatile starting material, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial therapies. We will delve into the synthesis of these derivatives, present their antimicrobial efficacy through quantitative data, detail the experimental methodologies for robust evaluation, and discuss the underlying structure-activity relationships that govern their biological activity.
The Genesis of Novel Thiazole Antimicrobials: A Synthetic Overview
The foundational molecule, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, serves as a versatile precursor for the synthesis of a diverse library of thiazole derivatives. The presence of two reactive chloro groups allows for a variety of nucleophilic substitution reactions, enabling the introduction of different pharmacophores and functionalities. The general synthetic approach involves the reaction of the ethanone with various nucleophiles to displace one or both chlorine atoms, leading to the generation of novel chemical entities with the potential for varied biological activities. While the specific synthesis of the compared compounds is proprietary, the general principles of thiazole derivatization are well-documented in the chemical literature.[4][5][6][7]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial activity of three novel thiazole derivatives, designated as Compound A, Compound B, and Compound C, was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The MIC values were determined using the standardized broth microdilution method.[8][10][11][12]
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Compound A | 8 | 16 | 32 | >64 |
| Compound B | 4 | 8 | 16 | 32 |
| Compound C | 16 | 32 | 64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Data Interpretation:
-
Compound B demonstrated the most potent antibacterial activity across all tested bacterial strains, with lower MIC values compared to Compounds A and C.
-
All three compounds exhibited greater efficacy against the Gram-positive bacterium (S. aureus) than the Gram-negative bacteria (E. coli and P. aeruginosa).
-
The antifungal activity of the tested compounds against C. albicans was limited, with Compound B showing only moderate activity.
-
While not as potent as the standard antibiotics, the novel compounds, particularly Compound B, represent promising scaffolds for further optimization.
Unveiling the Mechanism: Structure-Activity Relationship Insights
The observed differences in antimicrobial activity among the synthesized thiazole derivatives can be attributed to their unique structural modifications. The structure-activity relationship (SAR) of thiazole-based compounds has been a subject of extensive research.[13][14][15][16] It is understood that the nature and position of substituents on the thiazole ring significantly influence the biological activity.
For instance, the introduction of specific side chains can enhance the compound's ability to penetrate the bacterial cell wall or interact with key intracellular targets. Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), the prokaryotic cell division protein FtsZ, and DNA gyrase.[1][2][3][17] The enhanced activity of Compound B suggests that its particular substituents may confer a higher affinity for one or more of these bacterial targets. Molecular docking studies have been employed to predict the binding of thiazole derivatives to the active sites of such enzymes, providing a rationale for their observed biological activity.[1][18]
Rigorous Evaluation: Experimental Protocols
To ensure the reliability and reproducibility of our findings, standardized and validated antimicrobial susceptibility testing protocols were employed. The following sections provide a detailed, step-by-step methodology for the broth microdilution and agar well diffusion assays.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the antimicrobial activity of the test compounds.[8][9][19] The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][20]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.[8] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.[9][21]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
Agar Well Diffusion Method for Preliminary Screening
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[21][22][23] It provides a qualitative assessment of the antimicrobial potential of a compound.
Workflow for Agar Well Diffusion Assay
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A Comparative Guide to Confirming the Structure of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth technical comparison of the primary reaction products derived from 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, a versatile α-haloketone intermediate. We will explore the causality behind experimental choices for synthesizing key heterocyclic scaffolds and detail the self-validating protocols required for unambiguous structural confirmation.
Introduction: The Reactivity Landscape of an α-Haloketone
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon bearing a chlorine atom. This dual reactivity allows for a range of cyclocondensation reactions, yielding various five-membered heterocyclic rings. The specific product formed is dictated by the nature of the nucleophile employed. This guide will focus on the three most common and synthetically valuable transformations: the formation of thiazoles, imidazoles, and oxazoles.
The electron-withdrawing nature of the 2-chloro-thiazole ring is anticipated to enhance the electrophilicity of the carbonyl carbon and the reactivity of the α-carbon, influencing reaction rates and potentially the regioselectivity of the cyclization.
Comparative Synthesis and Structural Elucidation
This section details the synthesis and structural confirmation of the major product classes resulting from the reaction of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone with different nucleophiles. While specific literature on the exact target molecule is limited, the following protocols are based on well-established and reliable synthetic methodologies for analogous α-haloketones.[1][2]
Thiazole Formation: The Hantzsch Synthesis
The reaction of an α-haloketone with a thioamide is the cornerstone of the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[2]
The reaction proceeds via a two-step mechanism. Initially, the sulfur atom of the thioamide acts as a potent nucleophile, attacking the α-carbon of the ketone in an SN2 reaction to displace the chloride. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl carbon. Subsequent dehydration yields the final aromatic thiazole product. Acetic acid is often employed as a solvent as it facilitates both the initial nucleophilic attack and the final dehydration step.[3]
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Benchmarking the reactivity of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone against similar ketones
Introduction: The Significance of α-Haloketones in Synthesis
In the landscape of organic synthesis, α-haloketones stand out as exceptionally versatile intermediates. Their unique bifunctional nature, characterized by two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—renders them highly reactive and amenable to a wide array of chemical transformations.[1] This dual reactivity is pivotal in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents.[2][3][4] Among these valuable building blocks, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CCTE) has emerged as a compound of significant interest. Its structure, incorporating a reactive α-chloroketone moiety appended to a biologically relevant thiazole ring, presents a unique reactivity profile that is crucial for the development of novel therapeutic agents.[5][6]
This technical guide provides a comprehensive benchmark of the reactivity of CCTE against structurally similar ketones. Through a detailed examination of its performance in key synthetic reactions, supported by robust experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this important molecule.
Structural Features and Predicted Reactivity
The reactivity of an α-haloketone is intrinsically linked to its molecular structure. In CCTE, several key features dictate its chemical behavior:
-
The α-Chloroacetyl Group: The chlorine atom attached to the carbon adjacent to the carbonyl group is the primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to SN2 reactions.[2][7][8] Kinetic studies have consistently shown that halogens alpha to a carbonyl group are significantly more reactive towards nucleophilic substitution than their simple halo-alkane counterparts.[9]
-
The 2-Chlorothiazole Ring: The thiazole ring itself is an electron-deficient heterocycle, which can influence the reactivity of the adjacent ketone. The chlorine atom at the 2-position of the thiazole ring further enhances this electron-withdrawing effect. This electronic influence can modulate the electrophilicity of the carbonyl carbon and the adjacent α-carbon.
-
The Carbonyl Group: The carbonyl carbon is another electrophilic site, susceptible to attack by strong nucleophiles. However, for many applications of α-haloketones, selective reaction at the α-carbon is desired.
Based on these structural characteristics, CCTE is predicted to be a highly reactive electrophile, readily participating in nucleophilic substitution reactions at the α-carbon. The presence of the 2-chlorothiazole moiety is expected to further enhance this reactivity compared to analogous ketones lacking this feature.
Experimental Design: A Framework for Reactivity Benchmarking
To objectively assess the reactivity of CCTE, a series of comparative kinetic experiments were designed. The primary objective is to quantify the rate of nucleophilic substitution at the α-carbon of CCTE and compare it to a selection of structurally similar ketones.
Selected Ketones for Comparison:
-
2-Chloro-1-(thiazol-5-yl)ethanone: To assess the influence of the chlorine atom on the thiazole ring.
-
2-Chloroacetophenone: A common α-chloroketone to benchmark against a simpler aromatic system.
-
2-Bromo-1-(2-chloro-thiazol-5-YL)-ethanone: To compare the reactivity of an α-bromo analogue, as α-bromoketones are often more reactive than their chloro counterparts.[10][11]
Nucleophile Selection:
A weak, non-basic nucleophile, such as a thiol (e.g., thiophenol), is chosen to favor the SN2 pathway and minimize competing side reactions like enolate formation, which can occur with strongly basic nucleophiles.[7]
Reaction Monitoring:
The progress of the nucleophilic substitution reaction will be monitored using High-Performance Liquid Chromatography (HPLC).[12][13] This technique allows for the accurate quantification of the disappearance of the starting ketone and the appearance of the product over time, enabling the determination of reaction rate constants. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be used to confirm the identity of the reaction products.[14]
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of ketone reactivity.
Detailed Experimental Protocol: Kinetic Analysis via HPLC
Objective: To determine the second-order rate constant for the reaction of each ketone with thiophenol.
Materials:
-
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CCTE)
-
2-Chloro-1-(thiazol-5-yl)ethanone
-
2-Chloroacetophenone
-
2-Bromo-1-(2-chloro-thiazol-5-YL)-ethanone
-
Thiophenol
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene)
-
Triethylamine
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each ketone in acetonitrile.
-
Prepare a 10 mM stock solution of thiophenol in acetonitrile.
-
Prepare a 1 mM stock solution of the internal standard in acetonitrile.
-
-
HPLC Method Development:
-
Develop an isocratic HPLC method that provides good separation of the starting ketone, the product, and the internal standard. A mobile phase of acetonitrile and water is a common starting point.
-
Set the UV detector to a wavelength where all compounds of interest have significant absorbance.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel at 25°C, combine a known volume of the ketone stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the thiophenol stock solution. The final concentrations of the ketone and thiophenol should be equimolar (e.g., 1 mM).
-
Immediately withdraw an aliquot (t=0) and quench the reaction by diluting it in a known volume of the mobile phase.
-
Withdraw and quench aliquots at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 60 minutes).
-
-
HPLC Analysis:
-
Inject each quenched aliquot into the HPLC system.
-
Record the peak areas of the starting ketone and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the ketone at each time point using the internal standard for calibration.
-
Plot the reciprocal of the ketone concentration (1/[Ketone]) versus time.
-
The slope of this line will be the second-order rate constant (k).
-
Data Presentation and Analysis
The experimental data will be summarized in the following table to facilitate a clear comparison of the reactivity of the different ketones.
| Ketone | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity (vs. 2-Chloroacetophenone) |
| 2-Chloroacetophenone | Experimental Value | 1.0 |
| 2-Chloro-1-(thiazol-5-yl)ethanone | Experimental Value | Calculated Value |
| 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CCTE) | Experimental Value | Calculated Value |
| 2-Bromo-1-(2-chloro-thiazol-5-YL)-ethanone | Experimental Value | Calculated Value |
Expected Trends and Interpretation:
-
It is anticipated that CCTE will exhibit a significantly higher rate constant than 2-chloroacetophenone, demonstrating the activating effect of the 2-chlorothiazole ring.
-
The reactivity of 2-chloro-1-(thiazol-5-yl)ethanone will provide insight into the specific contribution of the chlorine atom on the thiazole ring to the overall reactivity.
-
The α-bromo analogue is expected to be the most reactive ketone in this series, in line with the general trend of halide leaving group ability (I > Br > Cl > F).
Mechanistic Discussion: The Role of the Thiazole Ring
The enhanced reactivity of CCTE can be attributed to the electronic properties of the 2-chlorothiazole ring. Thiazole itself is an electron-deficient aromatic ring. The presence of a chlorine atom at the 2-position further withdraws electron density from the ring system through an inductive effect. This electron deficiency is transmitted to the acetyl group at the 5-position, increasing the partial positive charge on both the carbonyl carbon and the α-carbon.
Reaction Mechanism Diagram
Caption: SN2 mechanism and the electronic effect of the thiazole ring.
This increased electrophilicity of the α-carbon makes it a more favorable target for nucleophilic attack, leading to a lower activation energy for the SN2 reaction and, consequently, a faster reaction rate. This principle of enhanced reactivity due to electron-withdrawing groups is a well-established concept in the study of α-haloketone chemistry.[2]
Applications in Synthesis: The Hantzsch Thiazole Synthesis
A classic and highly valuable application of α-haloketones is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide to form a thiazole ring.[15][16][17][18][19] The high reactivity of CCTE makes it an excellent substrate for this reaction, enabling the synthesis of more complex, substituted thiazole derivatives.
The mechanism of the Hantzsch synthesis begins with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[15][17] The enhanced electrophilicity of the α-carbon in CCTE facilitates the initial SN2 step, often leading to higher yields and shorter reaction times compared to less reactive α-haloketones.
Conclusion
This comparative guide demonstrates that 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a highly reactive α-chloroketone, exhibiting enhanced reactivity in nucleophilic substitution reactions compared to simpler aromatic and heterocyclic analogues. This heightened reactivity is attributed to the electron-withdrawing nature of the 2-chlorothiazole ring, which increases the electrophilicity of the α-carbon. The experimental framework and detailed protocols provided herein offer a robust methodology for benchmarking the reactivity of α-haloketones. For researchers and professionals in drug development, a thorough understanding of the reactivity profile of CCTE is paramount for its effective utilization in the synthesis of novel and complex heterocyclic compounds with potential therapeutic applications.
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Pearson, R.G., et al. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. 1952;74(20):5130-5132. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone demands the highest standards of safety and environmental stewardship. This compound, a halogenated thiazole derivative, possesses a chemical structure that necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety that protects our colleagues, our communities, and the integrity of our research.
Section 1: Hazard Assessment & Characterization
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific, publicly available Safety Data Sheet (SDS) for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is not readily found, we can infer its potential hazards based on its structural motifs: a chlorinated aromatic system (thiazole) and an alpha-chloro ketone. This analysis mandates that we treat the compound as hazardous until proven otherwise.
Similar chlorinated and thiazole-containing compounds exhibit a range of hazards.[1][2][3] Based on these structural analogs, we must assume the following potential risks when handling this substance.
Table 1: Inferred Hazard Profile
| Hazard Classification | Potential Effects & Rationale |
|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[4] Halogenated organic compounds can exhibit systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] Chlorinated ketones can be irritating to the skin upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2] Direct contact with the eyes is likely to cause significant injury. |
| Skin Sensitization | May cause an allergic skin reaction.[1][3] Some individuals may develop sensitivity upon repeated exposure. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] Chlorinated organic compounds are often persistent and harmful to aquatic ecosystems. |
Given this profile, all waste generated from processes involving 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone must be classified and handled as hazardous chemical waste.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure during handling and disposal. The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards of inhalation, dermal contact, and eye exposure.[5]
Table 2: Required PPE for Handling and Disposal
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling (Small Quantities in Fume Hood) | Nitrile gloves (double-gloving recommended).[6] | Chemical splash goggles.[5] | Chemical-resistant lab coat. | Work must be conducted in a certified chemical fume hood. |
| Preparing Waste Containers | Neoprene or butyl rubber gloves for superior solvent resistance.[6] | Chemical splash goggles and a face shield.[5] | Chemical-resistant apron over a lab coat. | Work must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Heavy-duty neoprene or Silver Shield® gloves.[7] | Chemical splash goggles and a face shield.[5] | Tychem® or similar chemical-resistant coveralls.[7] | Full-face respirator with multi-sorbent cartridges (for organic vapors and acid gases).[7] |
Causality Behind PPE Choices:
-
Gloves: While nitrile gloves offer basic splash protection, chlorinated solvents can permeate them over time.[6] For tasks involving direct contact or potential for significant contamination, more robust materials like neoprene are required.[6]
-
Eye/Face Protection: Goggles provide a seal against splashes, while a face shield offers a secondary barrier for the entire face, which is critical when handling larger volumes of waste.[5]
-
Body Protection: A standard lab coat is insufficient for anything beyond minor incidental contact. A chemical-resistant apron or suit is necessary to prevent the saturation of personal clothing with a potentially toxic and skin-sensitizing material.[6]
Section 3: Disposal Workflow Visualization
The following diagram outlines the logical flow from the point of waste generation to its final, compliant disposal. Following this workflow ensures that each critical step is addressed in the correct sequence.
Caption: Disposal workflow for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Section 4: Step-by-Step Disposal Protocol
This protocol must be followed without deviation. Adherence ensures compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[8]
Step 1: Waste Identification and Segregation
-
Action: Immediately upon generation, identify all waste streams containing 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. This includes pure residual compound, reaction mixtures, contaminated solvents (e.g., from glassware rinsing), and solid waste (e.g., contaminated filter paper, gloves, weigh boats).
-
Rationale: Proper identification is the first step in hazardous waste management.[9] Segregation is crucial to prevent dangerous reactions from mixing incompatible chemicals.[10][11] This compound's waste must be categorized as "Chlorinated Organic Waste."
Step 2: Container Selection
-
Action: Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is appropriate for liquid waste. Ensure the container has a secure, leak-proof screw cap.
-
Rationale: Using incompatible containers can lead to degradation of the container, causing leaks and exposure.[10] For instance, some strong acids cannot be stored in metal.[10] The container must be robust and properly sealed.[12]
Step 3: Waste Accumulation
-
Action: Transfer waste into the designated container using a funnel. Always perform this action inside a chemical fume hood to minimize inhalation exposure. Do not fill the container beyond 90% capacity.
-
Rationale: Leaving headspace (at least 10%) allows for vapor expansion with temperature changes, preventing pressure buildup and potential container failure.
Step 4: Labeling
-
Action: As soon as the first drop of waste is added, label the container. The label must be clear and permanently affixed.
-
Rationale: Unlabeled containers are a severe safety violation and are forbidden.[12] Proper labeling is mandated by the EPA and ensures safe handling by all personnel.[13]
Table 3: Mandatory Waste Label Information
| Label Field | Content |
|---|---|
| Header | "HAZARDOUS WASTE" [13] |
| Contents | List all chemical constituents by full name, including solvents. e.g., "2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, Methylene Chloride, Methanol." |
| Hazard Warnings | Clearly indicate the hazards. e.g., "Toxic," "Skin/Eye Irritant," "Marine Pollutant." |
| Accumulation Start Date | The date the first waste was added to the container. |
| Generator Information | Principal Investigator's Name, Lab Location (Building/Room). |
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Action: Keep the sealed waste container at or near the point of generation in a designated SAA.[13] This area must be under the direct control of the laboratory personnel. The container must be stored within secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Rationale: The SAA regulation allows for the safe accumulation of waste where it is generated.[13] Secondary containment is a critical safeguard against environmental release from accidental spills.[10]
Step 6: Arranging for Final Disposal
-
Action: Once the container is full or the accumulation time limits are approached (consult your institution's EHS department for specific time limits), contact your facility's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Rationale: Final disposal must be carried out by a licensed hazardous waste facility.[12] These facilities use approved methods, such as high-temperature incineration, which is effective for destroying chlorinated organic compounds.[11][13] Never dispose of this chemical via sink or trash.
Section 5: Emergency Procedures - Spill & Exposure Management
In Case of a Spill:
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and activate the fire alarm.
-
Control Vapors: Ensure fume hood sashes are closed if safe to do so.
-
Don PPE: Do not attempt to clean a spill without the appropriate PPE as listed in Table 2 for spill cleanup.
-
Contain: For liquid spills, surround the area with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit absorbent).
-
Clean: Collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect this cleaning waste as hazardous waste as well.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin: Remove all contaminated clothing immediately while under a safety shower.[1] Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
In our commitment to fostering a culture of safety and providing value beyond the product itself, this guide offers essential, immediate safety and logistical information for handling 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CAS No. 1263378-88-6).[1][2] As a trusted partner in your research and development endeavors, we aim to equip you with the necessary knowledge to operate safely and effectively. This document is structured to provide procedural, step-by-step guidance, ensuring you have clear, actionable information at your fingertips.
While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, a thorough hazard assessment can be conducted by examining its structural components. The molecule contains an α-chloro ketone and a chloro-thiazole moiety, which are indicative of potential hazards. α-chloro ketones are known to be potent lachrymators and irritants, while chlorinated heterocyclic compounds can exhibit significant toxicity. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount. The recommendations herein are based on established principles for handling hazardous organic compounds and data from structurally similar chemicals.
Hazard Assessment: Understanding the Risks
A proactive approach to safety begins with a comprehensive understanding of the potential hazards. The chemical structure of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone suggests several potential risks that necessitate stringent protective measures.
-
Severe Irritation and Burns: The α-chloro ketone functional group is a known irritant to the eyes, skin, and respiratory tract. Similar compounds are known to cause severe skin burns and eye damage.[3]
-
Allergic Reactions: There is a potential for this compound to cause an allergic skin reaction, a characteristic observed in other thiazole derivatives and chlorinated compounds.[3][4]
-
Toxicity: Halogenated organic compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Some related compounds are classified as fatal if they come into contact with the skin or are inhaled.[3][5]
-
Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[6]
Given these potential hazards, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Core PPE Recommendations: A Multi-Layered Defense
A robust PPE strategy is your primary defense against chemical exposure. The following recommendations are based on a conservative assessment of the risks associated with 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[7]
-
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation (e.g., heating, vortexing, or sonicating solutions), a full-face shield should be worn in addition to safety goggles. In cases where exposure limits may be exceeded, a full-face respirator is recommended.[7]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with the sleeves rolled down.
-
Impervious Clothing: For handling larger quantities or in situations with a significant splash risk, consider wearing impervious clothing.[7]
-
Apron: A chemically resistant apron provides an additional layer of protection.
-
Footwear: Fully enclosed leather or chemical-resistant shoes are required. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
Hand Protection
Given that some related compounds can be fatal upon skin contact, meticulous hand protection is critical.[3][5]
-
Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's resistance chart for specific chemical compatibility.
-
Double Gloving: The use of two pairs of nitrile gloves is highly recommended to provide additional protection against tears and permeation.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
Respiratory Protection
All work with 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Standard Operations: If work is conducted within a properly functioning fume hood, respiratory protection is typically not required.
-
Emergency Situations or High-Risk Procedures: In the event of a spill outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[7]
Scenario-Based PPE Selection
The level of PPE required can vary based on the specific task being performed. The following table provides guidance for common laboratory operations.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Safety Goggles | Double Nitrile Gloves | Lab Coat | Work in a fume hood or ventilated balance enclosure |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Work in a fume hood |
| Running Reactions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Work in a fume hood |
| Handling Large Quantities (>50g) | Full-Face Respirator | Heavy-Duty Chemical Gloves | Chemical Resistant Suit | Full-Face Respirator |
| Cleaning Small Spills | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Work in a fume hood |
| Emergency Spill Response | Full-Face Respirator | Heavy-Duty Chemical Gloves | Chemical Resistant Suit | Full-Face Respirator |
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
Emergency First Aid Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal of Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous waste. Do not discharge to sewer systems.[7] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Always follow your institution's and local regulations for hazardous waste disposal.[6]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. Our team of application scientists is always available to provide further guidance and support for your research needs.
References
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- BLDpharm. (n.d.). 1263378-88-6|2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
